molecular formula C19H38O4 B012197 1-Monopalmitin CAS No. 19670-51-0

1-Monopalmitin

Cat. No.: B012197
CAS No.: 19670-51-0
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl Palmitate, also known as monopalmitin, is a high-purity monoester of glycerol and palmitic acid with the molecular formula C 19 H 38 O 4 and a molecular weight of 330.5 g/mol . This compound is a key member of the fatty acid glycerides family, appearing as a white to off-white hard waxy solid or a pale yellow oily liquid in the form of flakes, powder, or small beads . It is insoluble in water but soluble in ethanol and toluene at elevated temperatures . Primary Research Applications and Value: Glyceryl Palmitate is an invaluable reagent in pharmaceutical and cosmetic research, primarily functioning as a skin-conditioning emollient and an effective emulsifier . Its key research value lies in the development of advanced drug delivery systems. It is extensively used as a critical lipid excipient in the formulation of Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) . These systems are pivotal for enhancing the oral absorption and bioavailability of poorly water-soluble drugs . Research demonstrates that glyceride mixtures like Glyceryl Palmitate create less crystalline, more imperfect matrices that favor higher drug loading and stability compared to pure triglycerides . Furthermore, its use in topical nanoemulsions improves the delivery and stability of lipophilic active compounds . Mechanism of Action: As an emollient, Glyceryl Palmitate works by softening and smoothing the skin, forming a protective barrier . In lipid nanoparticles, the compound acts as a core matrix. The mechanism of enhanced bioavailability for oral formulations is attributed to two primary pathways: lymphatic uptake and uptake through Peyer's patches in the gastrointestinal tract . Upon digestion, the glycerides are broken down by lipase enzymes, absorbed by enterocytes, and subsequently re-esterified into triglyceride-rich chylomicrons, which are secreted into the intestinal lymph, bypassing first-pass metabolism . Simultaneously, the nano-scale particles are taken up by the membranous epithelial (M) cells of Peyer's patches via endocytosis and transcytosis, facilitating direct drug absorption . Note: This product is intended For Research Use Only and is strictly not for human or veterinary use.

Properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Palmitoyl glycerol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18776
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoyl glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,3-Dihydroxypropyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C16-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monopalmitin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, 2,3-dihydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C16-22
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Glyceryl monohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C16-22
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycerol palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the function of 1-Monopalmitin in cell signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglyceride, has emerged as a bioactive lipid with significant roles in cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the current understanding of this compound's function, focusing on its well-documented effects on the PI3K/Akt pathway and its role as a P-glycoprotein inhibitor. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents signaling pathways and experimental workflows as diagrams for enhanced clarity.

Core Signaling Functions of this compound

Current research primarily highlights two core functions of this compound in cell signaling:

  • Activation of the PI3K/Akt Pathway: In cancer cells, this compound acts as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation paradoxically leads to anti-proliferative and pro-apoptotic effects in specific cancer cell lines, suggesting a context-dependent regulation of this critical survival pathway.

  • Inhibition of P-glycoprotein (P-gp): this compound has been shown to inhibit the function of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the cellular effects of this compound.

Cell LineEffectParameterValueReference
A549 (Lung Cancer)Induction of ApoptosisIC5050-58 µg/mL[1]
SPC-A1 (Lung Cancer)Induction of ApoptosisIC5050-58 µg/mL[1]
Caco-2 (Intestinal)P-glycoprotein InhibitionConcentration Range0.1-300 µM[1]

Table 1: Cytotoxic and P-glycoprotein Inhibitory Concentrations of this compound.

Cell LineTreatmentEffectObservationReference
A549, SPC-A150 µg/mL; 20 hCell Cycle ArrestG2/M phase arrest, p21 upregulation, Cyclin D1 downregulation[1]
A549, SPC-A112.5-50 µg/mL; 48 hApoptosisActivation of Caspase-3 and PARP cleavage, inhibition of IAPs[1]
A549, SPC-A150 µg/mL; 8 hAutophagyLC3-II accumulation, p62 degradation[1]

Table 2: Effects of this compound on Cell Cycle, Apoptosis, and Autophagy Markers in Lung Cancer Cells.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound.

G cluster_membrane Plasma Membrane Receptor Receptor (Upstream activator) PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Activates Akt Akt PI3K->Akt Activates Apoptosis Caspase-dependent Apoptosis Akt->Apoptosis Promotes Autophagy Protective Autophagy Akt->Autophagy Induces CellCycleArrest G2/M Arrest Akt->CellCycleArrest Induces

Caption: this compound-induced PI3K/Akt signaling pathway leading to apoptosis.

G cluster_membrane Plasma Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Mediates Drug_in Increased Intracellular Drug Accumulation Pgp->Drug_in This compound This compound This compound->Pgp Inhibits Drug Chemotherapeutic Drug Drug->Pgp Substrate

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Assessment of this compound-Induced Apoptosis via PI3K/Akt Pathway

This protocol describes how to investigate the pro-apoptotic effect of this compound and its dependence on the PI3K/Akt pathway in a cancer cell line (e.g., A549).

G cluster_prep Cell Culture & Treatment cluster_analysis Analysis Seed Seed A549 cells Treat Treat with this compound (e.g., 50 µg/mL) Seed->Treat Inhibitor Pre-treat with PI3K inhibitors (LY294002 or Wortmannin) Seed->Inhibitor Optional WB Western Blot for p-Akt, Akt, Cleaved Caspase-3 Treat->WB FACS Flow Cytometry (Annexin V/PI staining) Treat->FACS Inhibitor->Treat

Caption: Experimental workflow for apoptosis assessment.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • PI3K inhibitors: LY294002 and Wortmannin (stock solutions in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-cleaved Caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture A549 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • For PI3K inhibition experiments, pre-treat cells with LY294002 (e.g., 20 µM) or Wortmannin (e.g., 100 nM) for 1 hour.

    • Treat cells with the desired concentration of this compound (e.g., 50 µg/mL) or vehicle (DMSO) for the indicated time (e.g., 24-48 hours).

  • Western Blot Analysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in protein lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

  • Flow Cytometry for Apoptosis:

    • After treatment, collect both adherent and floating cells.

    • Wash cells with PBS and resuspend in binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux

This protocol describes a method to assess the inhibitory effect of this compound on P-gp function using the fluorescent substrate Rhodamine 123 in a P-gp overexpressing cell line (e.g., Caco-2).

G cluster_prep Cell Culture & Loading cluster_treatment Treatment & Efflux cluster_analysis Analysis Seed Seed Caco-2 cells Load Load cells with Rhodamine 123 Seed->Load Treat Incubate with this compound (0.1-300 µM) Load->Treat Efflux Allow Rhodamine 123 efflux Treat->Efflux Measure Measure intracellular fluorescence Efflux->Measure

Caption: Workflow for P-glycoprotein inhibition assay.

Materials:

  • Caco-2 human colorectal adenocarcinoma cell line

  • DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (positive control for P-gp inhibition)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM until they form a confluent monolayer (typically 21 days post-seeding to allow for differentiation and P-gp expression).

  • Rhodamine 123 Loading:

    • Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.

    • Incubate the cells with a loading solution of Rhodamine 123 (e.g., 5 µM) in HBSS for a defined period (e.g., 60 minutes) at 37°C.

  • Efflux and Inhibition:

    • After loading, wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

    • Add fresh, pre-warmed HBSS containing different concentrations of this compound (e.g., 0.1, 1, 10, 100, 300 µM), vehicle (DMSO), or a positive control inhibitor (e.g., 100 µM Verapamil).

    • Incubate the cells for a defined efflux period (e.g., 60-120 minutes) at 37°C.

  • Fluorescence Measurement:

    • After the efflux period, wash the cells with ice-cold HBSS.

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).

    • Alternatively, detach the cells with trypsin and analyze the intracellular fluorescence by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of Rhodamine 123 accumulation at each concentration of this compound relative to the vehicle control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Discussion and Future Directions

The current body of research strongly implicates this compound as a modulator of the PI3K/Akt pathway with significant anti-cancer properties, particularly in lung cancer models. Its ability to inhibit P-glycoprotein further highlights its potential as an adjuvant in chemotherapy to overcome multidrug resistance.

However, the broader role of this compound in cell signaling remains largely unexplored. Future research should aim to:

  • Investigate its effects in non-cancerous cells to understand its physiological roles.

  • Explore potential interactions with other major signaling pathways , such as those involving G-protein coupled receptors (GPCRs), protein kinase C (PKC), and intracellular calcium mobilization. Given its lipid nature, it is plausible that this compound could interact with membrane-associated signaling complexes.

  • Elucidate its metabolic fate and potential connection to the endocannabinoid system. As a monoacylglycerol, it is a potential substrate for monoacylglycerol lipase (MGL), an enzyme that also degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding this metabolic interplay could reveal novel signaling functions.

A deeper understanding of these aspects will be crucial for the development of this compound-based therapeutic strategies.

References

1-Monopalmitin natural sources and extraction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Monopalmitin: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (1-O-palmitoyl-rac-glycerol), focusing on its natural origins and the methodologies for its extraction and purification. This compound is a monoacylglycerol containing the saturated fatty acid palmitic acid at the sn-1 position. It has garnered significant interest in the pharmaceutical and biomedical fields for its biological activities, including its potential as an anti-cancer agent.

Natural Sources of this compound

This compound is found as a natural product in a variety of plant and algal species. Its presence is often associated with the abundance of its constituent fatty acid, palmitic acid, which is the most common saturated fatty acid in animals and plants.[1][2]

Key natural sources identified include:

  • Algae: Notably extracted from Mougeotia nummuloides and the cyanobacterium Spirulina major (also known as Arthrospira platensis).[2][3] These organisms are considered primary sources for direct extraction of the compound.

  • Plants: It has been reported in plants such as Neolitsea daibuensis, Perilla frutescens, and Trichosanthes tricuspidata.[1]

While direct quantification in many sources is limited in the literature, the concentration of the precursor, palmitic acid, can indicate a source's potential. Spirulina, for instance, has a significant lipid fraction where palmitic acid is a major constituent.

Table 1: Palmitic Acid Content in Selected Natural Sources

Natural Source Palmitic Acid Content (% of total fatty acids)
Spirulina platensis ~45-55%
Palm Oil ~44%
Butterfat ~25-29%

| Cocoa Butter | ~24-28% |

Extraction and Purification Methodologies

The extraction and purification of this compound from natural sources, particularly microalgae, is a multi-step process involving initial lipid extraction followed by chromatographic purification. Furthermore, enzymatic synthesis represents a highly efficient alternative for producing high-purity this compound.

Solvent-Based Extraction

This is the most common initial step for isolating total lipids from biomass. The principle is to use organic solvents to solubilize lipids, separating them from other cellular components like proteins and carbohydrates.

  • Folch & Bligh and Dyer Methods: These classical methods use a chloroform:methanol mixture, often with water, to create a biphasic system.[4][5] The lipids, including monoglycerides, are partitioned into the lower chloroform layer, which is then collected.[5]

  • Soxhlet Extraction: This continuous extraction method uses a solvent like methanol or ethanol to efficiently extract lipids from a dried, solid sample over several hours.

  • Accelerated Solvent Extraction (ASE): A modern approach that uses elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods.

Enzymatic Synthesis

Enzymatic methods offer high specificity and yield for producing monoglycerides. These are technically semi-synthetic routes but are crucial for generating high-purity compounds for research and drug development.

  • Lipase-Catalyzed Esterification/Transesterification: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can catalyze the esterification of palmitic acid with glycerol or the transesterification of a palmitate ester (e.g., vinyl palmitate) with glycerol.[6] This method is highly efficient, environmentally friendly, and can be scaled for larger production.[6]

Purification

Following initial extraction, the crude lipid mixture requires purification to isolate this compound.

  • Column Chromatography: This is the primary technique for purification. Silica gel is used as the stationary phase, and a solvent system (mobile phase), typically a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate), is used to separate compounds based on their polarity. Monoglycerides are more polar than triglycerides and diglycerides and will elute later.

  • Crystallization: After chromatographic purification, repeated crystallization can be used to achieve very high purity of the final product.[6]

Table 2: Comparison of Key Extraction & Synthesis Methodologies

Method Principle Advantages Disadvantages Typical Yield/Purity
Solvent Extraction Differential solubility of lipids in organic solvents. Effective for crude extraction from raw biomass; well-established. Low selectivity; requires large solvent volumes; co-extracts other lipids. Variable yield of crude extract; requires extensive purification.
Enzymatic Synthesis Lipase-catalyzed esterification of glycerol with palmitic acid. High specificity and yield; environmentally friendly; mild reaction conditions. Higher initial cost (enzyme); requires purified precursors. Yields can exceed 95% with >99% purity after purification.[7]

| Supercritical Fluid Extraction (SFE) | Extraction using CO2 at its supercritical state, often with a co-solvent. | "Green" solvent; tunable selectivity by varying pressure/temperature. | High capital equipment cost; may require co-solvents for polar lipids. | Moderate to high, depending on optimization. |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Spirulina Biomass

This protocol outlines a standard laboratory procedure for the extraction and purification of this compound from dried Spirulina powder.

1. Sample Preparation:

  • Lyophilize (freeze-dry) fresh Spirulina paste to obtain a fine, dry powder. This maximizes surface area and prevents enzymatic degradation.
  • Alternatively, use commercially available high-quality, dried Spirulina powder.

2. Total Lipid Extraction (Adapted from Folch Method):

  • Weigh 10 g of dried Spirulina powder into a 250 mL glass beaker.
  • Add 100 mL of a 2:1 (v/v) chloroform:methanol solvent mixture.
  • Homogenize the mixture for 5-10 minutes using a high-speed homogenizer or sonicator.
  • Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove the solid biomass.
  • Transfer the filtrate to a separatory funnel.
  • Add 20 mL of 0.9% NaCl aqueous solution to the filtrate to induce phase separation.
  • Mix gently by inverting the funnel several times and allow the layers to separate for at least 30 minutes.
  • Collect the lower chloroform layer, which contains the total lipid extract.
  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Purification by Silica Gel Column Chromatography:

  • Column Packing: Prepare a glass column (e.g., 40 mm diameter) with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane to create a slurry. Pack the column evenly to avoid air bubbles.
  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the powder to the top of the packed column.
  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
  • Analysis: Spot fractions on a TLC plate and develop in a hexane:ethyl acetate system. Visualize spots using an appropriate stain (e.g., potassium permanganate or iodine vapor). This compound will be more polar than triglycerides and diglycerides.
  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed synthesis for high-yield production.

1. Reaction Setup:

  • In a sealed reaction vessel, combine palmitic acid (1 equivalent) and glycerol (1.2-1.5 equivalents).
  • Add a suitable organic solvent (e.g., tert-butanol or a solvent-free system if substrates are liquid at reaction temperature).
  • Add immobilized lipase (e.g., Novozym 435) at a concentration of 10-20 g/L.[8]

2. Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking (e.g., 180-200 rpm) for 24-48 hours.[8]

3. Termination and Enzyme Recovery:

  • Stop the reaction by filtering the mixture to recover the immobilized enzyme, which can be washed and reused.

4. Product Purification:

  • Evaporate the solvent from the filtrate.
  • Purify the resulting product mixture using silica gel column chromatography as described in Protocol 1 (Step 3) to separate this compound from unreacted substrates and byproducts (diglycerides, triglycerides).

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification start Spirulina Biomass prep Drying / Lyophilization start->prep extraction Solvent Extraction (Chloroform:Methanol) prep->extraction filtration Filtration extraction->filtration phase_sep Phase Separation filtration->phase_sep evaporation1 Solvent Evaporation phase_sep->evaporation1 crude Crude Lipid Extract evaporation1->crude chromatography Silica Column Chromatography crude->chromatography fraction Fraction Collection & TLC Analysis chromatography->fraction evaporation2 Solvent Evaporation fraction->evaporation2 product Pure this compound evaporation2->product Method_Comparison cluster_precursor Precursor Isolation solvent Solvent-Based Extraction + Well-established + Good for crude extracts - Low selectivity - High solvent waste - Requires extensive purification end Purified This compound solvent->end Purification enzymatic Enzymatic Synthesis + High selectivity & yield + 'Green' chemistry + Mild conditions - Higher initial cost - Requires purified precursors enzymatic->end Purification start Starting Material (e.g., Algal Biomass) start->solvent Direct pre Palmitic Acid + Glycerol start->pre From other sources pre->enzymatic Semi-synthetic PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus MP This compound PI3K PI3K MP->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates IAPs IAPs (Inhibitor of Apoptosis Proteins) Akt->IAPs Inhibits Caspase3 Caspase-3 Akt->Caspase3 Promotes (Indirectly) IAPs->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

The Presence and Significance of 1-Monopalmitin in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglycerol consisting of glycerol esterified with palmitic acid, is an emerging bioactive lipid with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. While traditionally studied in terrestrial plants, recent research has unveiled its presence and potential significance within diverse marine ecosystems. This technical guide provides a comprehensive overview of the discovery of this compound in various marine organisms, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this marine-derived compound.

Introduction: The Expanding Horizon of Marine Lipidomics

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Marine invertebrates, algae, and microorganisms have evolved unique metabolic pathways to thrive in extreme conditions, leading to the production of a wide array of secondary metabolites. Among these, lipids and their derivatives have garnered increasing attention for their diverse biological activities.

This compound (1-palmitoyl-rac-glycerol) is a simple lipid that has been identified as a constituent of various organisms. In recent years, its discovery in marine life, from microscopic algae to complex invertebrates, has opened new avenues for research and development. This guide focuses on the technical aspects of this compound discovery in the marine realm, providing the necessary data and methodologies to facilitate further exploration.

Quantitative Distribution of this compound in Marine Organisms

The concentration of this compound varies significantly across different marine taxa. While data for many marine organisms remains to be fully elucidated, recent studies have provided quantitative insights into its presence in microalgae and corals.

Table 1: Quantitative Analysis of this compound (MAG-C16:0) in Marine Microalgal Species

PhylumClassSpeciesThis compound (µg/mg of lipid extract)
HaptophytaCoccolithophyceaeEmiliania huxleyi0.82 ± 0.05
OchrophytaBacillariophyceaeSkeletonema pseudocostatum0.63 ± 0.04
Chaetoceros affinis0.97 ± 0.06
Thalassiosira rotula0.59 ± 0.02
Pseudo-nitzschia arenysensis0.31 ± 0.02
Leptocylindrus danicus0.41 ± 0.01
Cyclotella cryptica0.24 ± 0.02
Phaeodactylum tricornutum1.52 ± 0.12
DinophytaDinophyceaeAmphidinium carterae0.66 ± 0.06
Amphidinium massartii0.49 ± 0.09
Alexandrium minutum0.75 ± 0.03
Prorocentrum minimum0.55 ± 0.04

Data sourced from a 2024 study on bioactive monoacylglycerols in marine microalgae.

Table 2: Average Concentration of Mono-akyl-diacylglycerols (MADAGs) in Marine Corals

Coral TypeNumber of Species AnalyzedAverage MADAG Concentration (% of total lipids)
Hard Corals494.6 ± 2.9
Soft Corals5914.7 ± 8.3

Note: This data represents the broader class of mono-akyl-diacylglycerols, which includes this compound. Specific quantification of this compound within the MADAG fraction of these corals requires further investigation. Data sourced from a comprehensive review on coral lipids.

While specific quantitative data for this compound in marine sponges is currently limited, the diverse and abundant lipid profiles of sponges suggest they are a promising source for future investigations. Lipidomics studies on various sponge species have revealed a complex array of fatty acids and glycerolipids, indicating the potential presence of this compound.

Experimental Protocols

Isolation and Quantification of this compound from Marine Microalgae

This protocol is adapted from a validated method for the analysis of monoacylglycerols in marine microalgae.

3.1.1. Materials and Reagents:

  • Lyophilized microalgal biomass

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Internal Standard (IS): 1-Arachidonoyl-d8-glycerol (or other suitable deuterated monoacylglycerol)

  • This compound analytical standard

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator

  • Vacuum concentrator

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 or equivalent column

3.1.2. Extraction Procedure:

  • Weigh approximately 10 mg of lyophilized microalgal biomass into a 1.5 mL centrifuge tube.

  • Add 300 µL of MeOH and a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution).

  • Vortex thoroughly to ensure complete mixing and cell disruption.

  • Add 1 mL of MTBE and vortex for 1 hour at room temperature.

  • Induce phase separation by adding 250 µL of ultrapure water and vortexing for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean 15 mL tube.

  • Re-extract the aqueous phase with an additional 500 µL of MTBE, vortex, and centrifuge as before.

  • Combine the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Further dry the lipid extract in a vacuum concentrator.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of MeOH) for LC-MS analysis.

3.1.3. LC-MS Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations, each containing the same concentration of the internal standard.

  • Inject the prepared sample and calibration standards onto the LC-MS system.

  • Use a suitable gradient elution program to separate the lipids. For example, a gradient of water and methanol on a C18 column.

  • Monitor the [M+Na]+ or [M+H]+ adducts of this compound and the internal standard in the mass spectrometer using selected ion monitoring (SIM) or a similar targeted acquisition mode.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area ratio on the calibration curve.

General Protocol for Lipid Extraction from Marine Invertebrates (Sponges and Corals)

This protocol provides a general framework for the extraction of lipids, including monoacylglycerols, from marine invertebrate tissues. Optimization may be required depending on the specific species and sample matrix.

3.2.1. Materials and Reagents:

  • Fresh or frozen invertebrate tissue

  • Dichloromethane (CH2Cl2), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Homogenizer (e.g., tissue grinder, bead beater)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

3.2.2. Extraction Procedure (Modified Bligh-Dyer Method):

  • Homogenize a known weight of the invertebrate tissue in a mixture of CH2Cl2 and MeOH (1:2, v/v).

  • After homogenization, add an additional volume of CH2Cl2 to achieve a final solvent ratio of CH2Cl2:MeOH:H2O of 1:1:0.9 (v/v/v), accounting for the water content of the tissue.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the lower organic phase (CH2Cl2 layer) containing the lipids.

  • Re-extract the aqueous phase with CH2Cl2.

  • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

  • The resulting total lipid extract can then be subjected to further purification and analysis, such as solid-phase extraction (SPE) to enrich for monoacylglycerols, followed by LC-MS or GC-MS for quantification.

Signaling Pathway Modulation

This compound has been shown to exert its biological effects, at least in part, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. The dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.

Marine-derived compounds are increasingly being recognized as potent modulators of this pathway. While research on the specific effects of this compound from marine organisms on this pathway is ongoing, studies on this compound from other sources have demonstrated its ability to activate PI3K/Akt signaling, leading to downstream effects such as the induction of apoptosis in cancer cells. In marine invertebrates, the PI3K/Akt pathway is known to play a crucial role in their immune response.

Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling cascade, a key target for many bioactive compounds, including those derived from marine organisms.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK-3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition FoxO FoxO (Transcription Factor) Akt->FoxO Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression Inhibits Caspase9 Caspase-9 Bad->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest FoxO->Cell_Cycle_Arrest Apoptosis_Genes Apoptosis Genes FoxO->Apoptosis_Genes

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of this compound on a specific signaling pathway in a marine invertebrate model.

Experimental_Workflow start Isolate this compound from Marine Organism cell_culture Treat Marine Invertebrate Cell Line with this compound start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction western_blot Western Blot Analysis (e.g., for p-Akt, Akt, etc.) protein_extraction->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis conclusion Elucidate Signaling Pathway Modulation data_analysis->conclusion

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

The discovery of this compound in a variety of marine organisms, from microalgae to corals, highlights the vast potential of the marine environment as a source of novel bioactive compounds. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the distribution, biosynthesis, and therapeutic applications of this promising lipid molecule.

Future research should focus on:

  • Expanding Quantitative Analysis: Conducting comprehensive lipidomics studies on a wider range of marine invertebrates, particularly sponges, to establish a more complete picture of this compound distribution.

  • Elucidating Biosynthetic Pathways: Investigating the enzymatic machinery responsible for this compound synthesis in marine organisms to enable sustainable production through biotechnological approaches.

  • In-depth Mechanistic Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound in the context of marine invertebrate physiology and its potential for human therapeutic applications.

  • Synergistic Effects: Exploring the potential synergistic interactions of this compound with other marine-derived compounds to enhance its therapeutic efficacy.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a valuable lead compound for the development of new drugs and therapies.

Methodological & Application

Synthesis Protocol for High-Purity 1-Monopalmitin: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis of high-purity 1-Monopalmitin (1-palmitoyl-rac-glycerol), a monoacylglycerol with significant applications in the pharmaceutical and food industries.[1][2] this compound serves as a crucial excipient in drug delivery systems, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[] It is also a key component in the formation of lipid-based carriers like liposomes and micelles.[] This application note details two effective chemoenzymatic synthesis methods, purification strategies, and analytical characterization. Furthermore, it briefly discusses the biological activities of this compound, including its role as a P-glycoprotein inhibitor and an activator of the PI3K/Akt signaling pathway, making it a compound of interest for cancer research.[4]

Introduction

This compound, a glyceride formed from one molecule of palmitic acid and a glycerol backbone, is a versatile compound with established roles as an emulsifier and stabilizer in various formulations.[1][2][] In the context of drug development, its ability to enhance drug solubility and act as a carrier makes it an invaluable tool for formulation scientists.[] Moreover, emerging research has highlighted its potential as a bioactive molecule, capable of inducing apoptosis in cancer cells and modulating key cellular signaling pathways.[4][5] The synthesis of high-purity this compound is therefore critical for reproducible and reliable research in these fields. This note provides scalable and environmentally friendly enzymatic methods for its synthesis.[6]

Chemoenzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to purely chemical methods, often resulting in higher purity products with fewer side reactions. The following protocols are based on lipase-catalyzed reactions, which are known for their efficiency and specificity.

Method 1: Enzymatic Transesterification of Vinyl Palmitate with Glycerol

This method utilizes the lipase Novozym 435 to catalyze the transesterification between vinyl palmitate and glycerol.[6] This approach is noted for its simplicity and effectiveness without the need for absorbing glycerol onto a solid support.[6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine vinyl palmitate (1 mmol) and glycerol (5 mmol).

  • Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) as the solvent.[6]

  • Enzyme Addition: Add Novozym 435 lipase (10% w/w of total reactants).[6]

  • Reaction Conditions: Stir the mixture at ambient temperature for 6 hours.[6]

  • Enzyme Removal: After the reaction is complete, filter off the lipase.[6]

  • Purification: The crude product is purified by repeated crystallization to obtain pure this compound.[6]

Method 2: Enzymatic Esterification of 1,2-Acetonide Glycerol followed by Deprotection

This two-step method involves the protection of the glycerol backbone, enzymatic esterification with palmitic acid, and subsequent deprotection to yield this compound.[6] This method is considered simpler and safer than traditional chemical methods.[6]

Experimental Protocol:

Step 1: Enzymatic Esterification

  • Reaction Setup: Combine 1,2-acetonide glycerol (606 mmol) and palmitic acid in dichloromethane.

  • Enzyme Addition: Add Novozym 435 (10% w/w of total reactants).[6]

  • Reaction Conditions: Stir the reaction mixture at 55 °C for 10 hours.[6]

  • Work-up: After the reaction, remove the solvent under reduced pressure. The resulting 1,2-acetonide-3-palmitoyl glycerol is used directly in the next step.[6]

Step 2: Cleavage of the Acetonide Group

  • Reaction Setup: Dissolve the crude 1,2-acetonide-3-palmitoyl glycerol (500 mmol) in methanol.

  • Catalyst Addition: Add Amberlyst-15 as the catalyst.[6]

  • Reaction Conditions: Stir the mixture to facilitate the cleavage of the acetonide group.

  • Purification: The final product, this compound, is purified by repeated crystallization from the reaction mixture.[6]

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained from the described synthesis methods.

MethodStarting MaterialsKey ReagentsTypical YieldPurityReference
Enzymatic Transesterification Vinyl Palmitate, GlycerolNovozym 435High>99%[6]
Enzymatic Esterification & Deprotection 1,2-Acetonide Glycerol, Palmitic AcidNovozym 435, Amberlyst-15High>99%[6]
Enzymatic Hydrolysis of Tripalmitin (for 2-Monopalmitin) TripalmitinThermomyces lanuginosa lipase8%N/A[7]

Note: While the third entry is for 2-Monopalmitin, it provides a comparative enzymatic approach.

Analytical Characterization

High-purity this compound is typically a white to off-white solid at room temperature.[1][2] Its identity and purity can be confirmed using a variety of analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.[7] An example of an LC-MS method involves a Hypersil GOLD aQ C18 column with a mobile phase gradient of aqueous formic acid and methanol.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]

  • Melting Point: The reported melting point is approximately 75 °C.

Applications in Drug Development and Research

Excipient in Pharmaceutical Formulations

This compound is utilized as an excipient to stabilize and deliver active pharmaceutical ingredients (APIs).[] Its amphiphilic nature allows it to act as an emulsifier, enhancing the solubility and bioavailability of poorly water-soluble drugs.[1][] It is a key component in the development of lipid-based drug delivery systems such as liposomes and micelles.[]

Biological Activity

Recent studies have revealed that this compound possesses intrinsic biological activity. It has been shown to:

  • Inhibit P-glycoprotein (P-gp): This can increase the intracellular accumulation of drugs that are P-gp substrates, potentially overcoming multidrug resistance in cancer cells.[4]

  • Activate the PI3K/Akt Pathway: This signaling pathway is crucial for cell survival and proliferation.[4]

  • Induce Apoptosis in Cancer Cells: this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in lung cancer cells, with IC50 values in the range of 50-58 µg/mL.[4][5]

Visualized Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Transesterification cluster_method2 Method 2: Esterification & Deprotection VP Vinyl Palmitate Reaction1 Novozym 435 MTBE, Ambient Temp, 6h VP->Reaction1 Glycerol1 Glycerol Glycerol1->Reaction1 Crude1 Crude Product Reaction1->Crude1 Purification1 Repeated Crystallization Crude1->Purification1 MPG1 High-Purity This compound Purification1->MPG1 AG 1,2-Acetonide Glycerol Reaction2 Novozym 435 DCM, 55°C, 10h AG->Reaction2 PA Palmitic Acid PA->Reaction2 Intermediate 1,2-Acetonide-3-palmitoyl glycerol Reaction2->Intermediate Deprotection Amberlyst-15 Methanol Intermediate->Deprotection Crude2 Crude Product Deprotection->Crude2 Purification2 Repeated Crystallization Crude2->Purification2 MPG2 High-Purity This compound Purification2->MPG2

Caption: Chemoenzymatic synthesis routes for high-purity this compound.

Biological Activity Pathway

Biological_Activity cluster_cell Cancer Cell cluster_membrane Cell Membrane MPG This compound Pgp P-glycoprotein (P-gp) MPG->Pgp inhibits PI3K PI3K MPG->PI3K activates Caspase Caspase Activation MPG->Caspase induces DrugEfflux Drug Efflux Pgp->DrugEfflux mediates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for 1-Monopalmitin as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Monopalmitin (also known as Glyceryl Monopalmitate) and its versatile applications as an excipient in pharmaceutical formulations. Detailed protocols for the preparation and characterization of various drug delivery systems utilizing this compound are provided to guide researchers in their formulation development efforts.

Introduction to this compound in Pharmaceuticals

This compound is a monoacylglycerol derived from palmitic acid and glycerol. It is a biocompatible and biodegradable lipid excipient widely employed in the pharmaceutical industry for its emulsifying, stabilizing, and lubricating properties. Its ability to form stable lipid matrices makes it a valuable component in the development of advanced drug delivery systems, including solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS). Furthermore, its waxy nature lends itself to applications as a lubricant and as a matrix-forming agent in controlled-release oral solid dosage forms.

Key Physicochemical Properties:

PropertyValueReference
Synonyms Glyceryl Monopalmitate, 1-Palmitoyl-rac-glycerol
Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
Appearance White to off-white powder or waxy solid
Solubility Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents

Application in Solid Lipid Nanoparticles (SLNs)

This compound is an excellent lipid for the preparation of SLNs, which are colloidal drug carriers that offer advantages such as improved drug stability, controlled release, and targeted delivery. The solid lipid core of this compound encapsulates the drug, protecting it from degradation and allowing for sustained release.

Quantitative Data for SLNs Formulated with Glyceryl Monoesters

The following table summarizes typical characterization data for SLNs prepared with glyceryl monoesters (glyceryl monostearate, structurally similar to this compound) and propylene glycol monopalmitate, providing an expected range of values for formulators.

Formulation ComponentsDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Glyceryl Monostearate, Tween 20/80, LecithinDibenzoyl Peroxide194.6 ± 5.03 to 406.6 ± 15.2--80.5 ± 9.450.805 ± 0.093
Glyceryl Monostearate, Tween 20/80, LecithinErythromycin220 ± 6.2 to 328.34 ± 2.5--94.6 ± 14.90.946 ± 0.012
Glyceryl Monostearate, Tween 20/80, LecithinTriamcinolone Acetonide227.3 ± 2.5 to 480.6 ± 24--96 ± 11.50.96 ± 0.012
Propylene Glycol Monopalmitate:Glyceryl Monostearate (2:1 and 1:1)Carvacrol~150 - 200< 0.3~ -30 to -40> 98Up to 30
Glyceryl Monostearate, Tween 80Pterospermum acerifolium extract~20 - 300.230 - 0.450NegativeIncreases with surfactant concentration-
Experimental Protocol: Preparation of this compound SLNs by High-Shear Homogenization

This protocol describes a common method for preparing SLNs using this compound.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Lecithin, optional)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for further size reduction)

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it 5-10°C above its melting point in a water bath.

    • Dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • Homogenization (Optional):

    • For smaller and more uniform particle sizes, the pre-emulsion can be further processed through a high-pressure homogenizer for several cycles.

  • Cooling and Solidification:

    • Cool the hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting SLN dispersion.

    • Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC) after separating the free drug from the SLNs (e.g., by centrifugation or dialysis).

SLN_Preparation_Workflow cluster_LipidPhase Lipid Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_Emulsification Emulsification & Homogenization cluster_Finalization Final SLN Dispersion Lipid This compound Melt Melt Lipid (5-10°C above MP) Lipid->Melt API Lipophilic API Dissolve Dissolve API in Molten Lipid API->Dissolve Melt->Dissolve PreEmulsion High-Shear Homogenization (Pre-emulsion) Dissolve->PreEmulsion Hot Lipid Phase Water Purified Water DissolveAq Dissolve Surfactant in Water Water->DissolveAq Surfactant Surfactant(s) Surfactant->DissolveAq HeatAq Heat to Same Temperature DissolveAq->HeatAq HeatAq->PreEmulsion Hot Aqueous Phase HPH High-Pressure Homogenization (Optional) PreEmulsion->HPH Cooling Cooling & Solidification HPH->Cooling SLN SLN Dispersion Cooling->SLN

Figure 1: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in SEDDS formulations, which are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation enhances the solubilization and absorption of poorly water-soluble drugs.

Quantitative Data for SEDDS Formulations

The table below presents typical formulation compositions and resulting droplet sizes for SEDDS. While specific data for this compound is limited, the data for other mono- and di-glycerides provides a useful reference.

Oil Phase Component(s)Surfactant(s)Co-surfactant(s)/Co-solvent(s)DrugDroplet Size (nm)Reference
Medium Chain TriglyceridesNonionic Surfactant-WIN 54954< 3000
Capryol 90Tween 80, Labrasol ALFPEG-400Raloxifene~22
Capryol™ 90Cremophor® RH 40Transcutol® HPIndomethacin< 100
Experimental Protocol: Formulation and Evaluation of a this compound-Based SEDDS

This protocol outlines the steps for developing and characterizing a SEDDS formulation containing this compound.

Materials:

  • This compound (as part of the oil/lipid phase)

  • Oil (e.g., Capryol 90, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Cremophor RH 40, Labrasol)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG-400)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • Vortex mixer

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

Procedure:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of oil, surfactant, and co-surfactant.

    • For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Heat the this compound and oil to form a homogenous lipid phase.

    • Add the surfactant and co-surfactant to the lipid phase and mix thoroughly.

    • Incorporate the API into the mixture and stir until it is completely dissolved.

  • Evaluation of Self-Emulsification:

    • Add a small volume of the SEDDS formulation to a larger volume of purified water in a beaker with gentle stirring.

    • Visually observe the formation of the emulsion and assess its clarity and stability.

  • Characterization:

    • Determine the droplet size and PDI of the resulting emulsion using a particle size analyzer.

    • Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and temperature cycling.

    • Conduct in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.

SEDDS_Formulation_Workflow cluster_Screening Excipient Screening cluster_Formulation Formulation Development cluster_Evaluation Evaluation & Characterization Solubility API Solubility in Oils, Surfactants, Co-surfactants PhaseDiagram Pseudo-Ternary Phase Diagrams Solubility->PhaseDiagram Select Excipients Mixing Mix this compound, Oil, Surfactant, & Co-surfactant PhaseDiagram->Mixing Optimized Ratios AddAPI Incorporate API Mixing->AddAPI SelfEmulsify Self-Emulsification Test AddAPI->SelfEmulsify DropletSize Droplet Size & PDI Analysis SelfEmulsify->DropletSize Stability Thermodynamic Stability DropletSize->Stability Release In Vitro Drug Release Stability->Release FinalSEDDS Optimized SEDDS Formulation Release->FinalSEDDS Signaling_Pathway This compound This compound P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibits Drug Efflux Drug Efflux P-glycoprotein (P-gp)->Drug Efflux Mediates Increased Intracellular\nDrug Concentration Increased Intracellular Drug Concentration Drug Efflux->Increased Intracellular\nDrug Concentration Reduces Enhanced\nBioavailability Enhanced Bioavailability Increased Intracellular\nDrug Concentration->Enhanced\nBioavailability

Application Notes and Protocols for Incorporating 1-Monopalmitin into Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of 1-Monopalmitin into micelles, creating stable nanocarriers for various applications, including drug delivery. This compound, a monoacylglycerol, is an amphiphilic lipid that can self-assemble in aqueous solutions to form micelles. These micelles possess a hydrophobic core capable of encapsulating lipophilic molecules and a hydrophilic shell that interfaces with the aqueous environment.

Physicochemical Properties and Characterization

The successful formation and functionality of this compound micelles are dependent on several key physicochemical parameters. The following table summarizes critical data for the characterization of these micelles. It is important to note that while direct experimental values for this compound are not extensively available in the literature, data from closely related monoglycerides, such as glycerol monostearate (GMS), can provide valuable estimates.

ParameterTypical Value RangeMethod of DeterminationSignificance
Critical Micelle Concentration (CMC) Estimated to be in the range of 10⁻² - 10⁻³ mol/dm³Tensiometry, Spectrophotometry (using a hydrophobic probe like iodine)The minimum concentration of this compound required for micelle formation. A lower CMC indicates greater stability upon dilution.
Particle Size (Hydrodynamic Diameter) 10 - 100 nmDynamic Light Scattering (DLS)Influences the in vivo fate, biodistribution, and cellular uptake of the micelles.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)A measure of the size distribution homogeneity of the micelle population.
Zeta Potential Near-neutral to slightly negative (e.g., -5 to -20 mV)Electrophoretic Light Scattering (ELS)Indicates the surface charge of the micelles, which affects their stability in suspension and interaction with biological membranes.[1][2]
Encapsulation Efficiency (EE%) Highly dependent on the properties of the encapsulated drug and the loading method.UV-Vis Spectroscopy, HPLCThe percentage of the initial drug that is successfully entrapped within the micelles.
Drug Loading (DL%) Dependent on the drug and this compound ratio.UV-Vis Spectroscopy, HPLCThe weight percentage of the drug relative to the total weight of the micelle.

Experimental Protocols

Two common and effective methods for the preparation of this compound micelles are the thin-film hydration method and the solvent evaporation method.

Protocol 1: Thin-Film Hydration Method

This method is a widely used technique for preparing liposomes and micelles from lipids.[3][4][5] It involves the formation of a thin lipid film followed by hydration with an aqueous solution.

Materials:

  • This compound (1-Palmitoyl-rac-glycerol)[6]

  • Organic solvent (e.g., chloroform, ethanol, or a mixture thereof)[6]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Bath sonicator or probe sonicator

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug (if applicable) in a suitable organic solvent in a round-bottom flask. The solvent should be a good solvent for both the lipid and the drug.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the boiling point of the solvent to ensure gradual and uniform film formation on the inner surface of the flask.

  • Drying: Dry the thin film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.

  • Hydration: Add the pre-heated aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of this compound. Gently agitate the flask to hydrate the film, leading to the spontaneous formation of a milky suspension of multilamellar vesicles.

  • Sonication: To reduce the size and lamellarity of the vesicles and form smaller, more uniform micelles, sonicate the suspension using a bath or probe sonicator.[7] Sonication should be performed in short bursts with intermittent cooling to prevent overheating and degradation of the components.

  • Purification: To remove any un-encapsulated drug or large aggregates, the micellar solution can be centrifuged or filtered through a syringe filter.[8]

Protocol 2: Solvent Evaporation Method

This method is particularly useful for encapsulating hydrophobic drugs within the core of the micelles.[9][10][11]

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution (e.g., deionized water, buffer)

  • Drug to be encapsulated (optional)

  • Magnetic stirrer

  • Beaker

Procedure:

  • Dissolution: Dissolve this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.

  • Addition to Aqueous Phase: Add the organic solution dropwise to a larger volume of aqueous solution while stirring continuously with a magnetic stirrer.

  • Micelle Formation and Solvent Evaporation: As the organic solvent diffuses into the aqueous phase and subsequently evaporates, the hydrophobic this compound molecules self-assemble into micelles, entrapping the drug in their core. Continue stirring until the organic solvent has completely evaporated.

  • Purification: The resulting micellar solution can be purified by centrifugation or filtration to remove any precipitated drug or larger aggregates.

Characterization of this compound Micelles

Accurate characterization of the prepared micelles is crucial to ensure their quality and suitability for the intended application.

Determination of Particle Size and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of micelles in an aqueous suspension.

  • Procedure:

    • Dilute a small aliquot of the micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS/ELS analysis.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement using a DLS/ELS instrument. The Z-average diameter and PDI will provide information on the average size and size distribution, while the zeta potential will indicate the surface charge.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

  • Method: A common method involves the use of a hydrophobic fluorescent probe, such as pyrene, or a dye like iodine, whose spectral properties change upon partitioning into the hydrophobic micellar core.

  • Procedure (using Iodine):

    • Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.

    • Add a small, constant amount of a concentrated iodine/potassium iodide solution to each this compound solution.

    • Measure the absorbance of each solution at a specific wavelength (e.g., 366 nm) using a UV-Vis spectrophotometer.

    • Plot the absorbance as a function of this compound concentration. The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed.

Determination of Encapsulation Efficiency and Drug Loading
  • Method: The amount of drug encapsulated within the micelles is typically determined by separating the micelles from the un-encapsulated drug and then quantifying the drug in either fraction.

  • Procedure:

    • Separation: Separate the drug-loaded micelles from the aqueous phase containing the free drug using techniques such as centrifugation, dialysis, or size exclusion chromatography.

    • Quantification:

      • Direct Method: Disrupt the separated micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

      • Indirect Method: Quantify the amount of free drug in the supernatant or dialysate. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used.

    • Calculation:

      • Encapsulation Efficiency (EE%) = (Mass of drug in micelles / Total mass of drug used) x 100

      • Drug Loading (DL%) = (Mass of drug in micelles / Total mass of micelles) x 100

Visualizations

Micelle_Formation_Workflow cluster_prep Preparation cluster_char Characterization A 1. Dissolve this compound (& optional drug) in organic solvent B 2. Form thin film by solvent evaporation A->B Rotary Evaporator C 3. Dry film under vacuum B->C High Vacuum D 4. Hydrate film with aqueous buffer C->D > Transition Temp. E 5. Sonication for size reduction D->E Energy Input F Particle Size & Zeta Potential (DLS/ELS) E->F G Critical Micelle Concentration (CMC) Determination E->G H Encapsulation Efficiency & Drug Loading E->H

Caption: Experimental workflow for the preparation and characterization of this compound micelles.

Caption: Schematic of a this compound micelle with a hydrophobic core and hydrophilic shell.

References

Application Notes and Protocols for 1-Monopalmitin in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Monopalmitin in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, co-surfactants, and drug substances that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This technology is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs.

Role of this compound in SEDDS

This compound, also known as glyceryl monopalmitate, is a monoglyceride of palmitic acid. In the context of SEDDS, it can function as a key component of the lipid phase . Its amphiphilic nature, arising from the presence of both a hydrophilic glycerol head and a lipophilic palmitic acid tail, allows it to act as a solubilizing agent for lipophilic drugs and contribute to the self-emulsification process.

The selection of the lipid component is crucial in SEDDS formulation as it can influence the drug's solubility, the droplet size of the resulting emulsion, and the overall bioavailability. Monoglycerides like this compound are often employed in these systems. For instance, other monoglycerides such as glyceryl monooleate have been successfully used in SEDDS formulations to enhance drug solubility and facilitate dispersion.[1]

Data Presentation: Formulation and Characterization of Monoglyceride-Based SEDDS

While specific data for this compound in publicly available literature is limited, the following tables summarize representative quantitative data from studies on SEDDS formulations utilizing similar monoglycerides, such as glyceryl monooleate. This information can serve as a valuable starting point for formulating with this compound.

Table 1: Representative Composition of Monoglyceride-Based SEDDS Formulations

ComponentRoleConcentration Range (% w/w)Example (Glyceryl Monooleate-based)[1]
Monoglyceride (e.g., Glyceryl Monooleate)Lipid Phase / Drug Solubilizer10 - 4022.5% (as part of a 1:1.2 w/w mixture with oleic acid)
Surfactant (e.g., Tween 80, Cremophor EL)Emulsifier30 - 6050% (1:1 w/w mixture of Tween 80 and Cremophor EL)
Co-surfactant / Co-solvent (e.g., Propylene Glycol)Aids emulsification and drug solubilization0 - 20Not specified in this formulation
DrugActive Pharmaceutical IngredientVaries based on solubilityCinnarizine / Ritonavir

Table 2: Characterization Parameters of a Representative Monoglyceride-Based SEDDS

ParameterMethodTypical Values
Droplet SizeDynamic Light Scattering (DLS)< 200 nm for nanoemulsions (SNEDDS)
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3 (indicating a narrow size distribution)
Zeta PotentialElectrophoretic Light Scattering+/- 30 mV (indicating good colloidal stability)
Emulsification TimeVisual Observation< 1 minute
Drug Release (in vitro)USP Dissolution Apparatus II> 85% release within 30 minutes

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of this compound-based SEDDS.

Protocol for Solubility Studies

Objective: To determine the solubility of the drug in various oils (including this compound), surfactants, and co-surfactants to select appropriate excipients.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Other oils (e.g., oleic acid, medium-chain triglycerides)

  • Surfactants (e.g., Tween 80, Cremophor EL, Labrasol)

  • Co-surfactants (e.g., Propylene Glycol, Transcutol HP)

  • Vials, vortex mixer, shaking incubator, analytical balance, HPLC or UV-Vis spectrophotometer.

Method:

  • Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of the selected excipient (this compound, surfactant, or co-surfactant).

  • Seal the vials and vortex for 10 minutes to facilitate initial mixing.

  • Place the vials in a shaking incubator at a controlled temperature (e.g., 37 °C) for 72 hours to reach equilibrium.

  • After incubation, centrifuge the samples to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the drug concentration in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

Protocol for Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying region for a combination of this compound, surfactant, and co-surfactant.

Materials:

  • This compound (Oil phase)

  • Selected Surfactant

  • Selected Co-surfactant

  • Distilled water

  • Glass vials, magnetic stirrer.

Method:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2, 1:3).[2]

  • For each Smix ratio, prepare a series of formulations by mixing the oil phase (this compound) with the Smix in different weight ratios, ranging from 9:1 to 1:9.[2]

  • Take a known amount (e.g., 100 mg) of each oil:Smix mixture in a small vial.

  • Titrate each mixture with distilled water dropwise under gentle magnetic stirring at a controlled temperature (e.g., 37 °C).

  • Visually observe the formation of a clear or slightly bluish, homogenous emulsion. The point at which the mixture becomes turbid indicates the boundary of the self-emulsifying region.

  • Plot the results on a pseudo-ternary phase diagram with the oil, Smix, and aqueous phase as the three vertices.

Protocol for Preparation of this compound Based SEDDS

Objective: To prepare a liquid SEDDS pre-concentrate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil)

  • Selected Surfactant

  • Selected Co-surfactant

  • Vials, vortex mixer, magnetic stirrer, analytical balance.

Method:

  • Accurately weigh the required quantities of this compound, surfactant, and co-surfactant based on the ratios determined from the pseudo-ternary phase diagram.

  • If this compound is solid at room temperature, gently heat it to its melting point to liquefy.

  • Add the surfactant and co-surfactant to the molten this compound and mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous isotropic mixture is formed.

  • Accurately weigh the API and add it to the mixture of excipients.

  • Continue mixing until the drug is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, ensuring the drug is stable at that temperature.

  • The resulting clear solution is the liquid SEDDS pre-concentrate.

Protocol for Characterization of the Resulting Emulsion

Objective: To evaluate the properties of the emulsion formed upon dilution of the SEDDS pre-concentrate.

Materials:

  • Prepared this compound based SEDDS pre-concentrate

  • Distilled water or relevant buffer (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer)

  • Dynamic Light Scattering (DLS) instrument for droplet size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional).

Method:

  • Emulsification and Droplet Size Analysis:

    • Dilute a small, accurately measured amount of the SEDDS pre-concentrate (e.g., 100 µL) with a large volume of aqueous medium (e.g., 100 mL) under gentle agitation to mimic gastrointestinal conditions.

    • Measure the droplet size and PDI of the resulting emulsion using a DLS instrument.

  • Zeta Potential Measurement:

    • Use the same diluted emulsion to measure the zeta potential, which indicates the surface charge and predicts the stability of the colloidal dispersion.

  • Morphological Examination (Optional):

    • The morphology of the emulsion droplets can be observed using TEM. A drop of the diluted emulsion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to dry before observation.

Visualizations

Diagram 1: Workflow for Developing this compound Based SEDDS

SEDDS_Development_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_optimization Optimization solubility Solubility Studies (Drug in this compound, Surfactants, Co-surfactants) phase_diagram Pseudo-Ternary Phase Diagram Construction solubility->phase_diagram Select Excipients formulation_prep Preparation of SEDDS Pre-concentrate phase_diagram->formulation_prep Identify Self-Emulsifying Region emulsification Self-Emulsification Assessment formulation_prep->emulsification droplet_size Droplet Size & PDI Analysis emulsification->droplet_size zeta_potential Zeta Potential Measurement droplet_size->zeta_potential in_vitro_release In Vitro Drug Release zeta_potential->in_vitro_release optimization Formulation Optimization in_vitro_release->optimization optimization->formulation_prep Refine Formulation

Caption: Workflow for the development and optimization of this compound based SEDDS.

Diagram 2: Logical Relationship of SEDDS Components and Function

SEDDS_Components cluster_components SEDDS Pre-concentrate Components cluster_function Function upon Dilution drug Poorly Water-Soluble Drug Active Pharmaceutical Ingredient emulsion {Fine O/W Emulsion | Increased Surface Area} drug->emulsion Self-emulsification in GI fluids oil This compound Lipid Phase / Solubilizer oil->emulsion Self-emulsification in GI fluids surfactant Surfactant Emulsifier (e.g., Tween 80) surfactant->emulsion Self-emulsification in GI fluids cosurfactant Co-surfactant Co-emulsifier (e.g., Propylene Glycol) cosurfactant->emulsion Self-emulsification in GI fluids absorption {Enhanced Drug Absorption & Bioavailability} emulsion->absorption

Caption: Relationship between SEDDS components and their function in enhancing drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Preventing 1-Monopalmitin Crystallization in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-Monopalmitin crystallization in various formulations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation development with this compound.

Problem 1: Immediate or rapid crystallization of this compound upon cooling of the formulation.

  • Probable Cause: High degree of supersaturation and rapid cooling rate. The concentration of this compound may be too high for the chosen solvent system, or the cooling process may be too fast, not allowing for proper molecular arrangement.

  • Solution:

    • Optimize Cooling Rate: Employ a slower, controlled cooling rate. This can facilitate the formation of more stable, smaller crystals or even prevent crystallization altogether by allowing the system to remain in a supercooled liquid state for a longer period.

    • Adjust Concentration: Lower the concentration of this compound in the formulation to reduce the degree of supersaturation.

    • Incorporate Crystallization Inhibitors: Add excipients known to inhibit lipid crystallization. Common examples include other lipids (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates, lecithins), or polymers.

Problem 2: Formation of large, needle-like crystals that lead to formulation instability (e.g., phase separation, aggregation).

  • Probable Cause: Uncontrolled crystal growth and polymorphic transitions. The initial small crystals may be undergoing a transition to a more stable, but larger and less desirable, polymorphic form.

  • Solution:

    • Utilize Co-surfactants or Stabilizers: The addition of co-surfactants can help to coat the surface of newly formed crystals, preventing their growth and aggregation. Lecithin and polysorbates are effective in this regard.[1][2][3][4]

    • Employ Shear Stress: Applying shear stress during the cooling process can influence crystal morphology, often leading to the formation of smaller, more rounded crystals.[5][6]

    • Thermal Treatment (Tempering): Implementing a specific temperature cycling or tempering process can help to control the polymorphic form of the crystals, favoring the formation of a more stable and desirable crystal structure from the outset.

Problem 3: Gelation or aggregation of solid lipid nanoparticles (SLNs) upon storage.

  • Probable Cause: Crystallization of the lipid matrix over time. As the lipid crystallizes, the shape of the nanoparticles can change, exposing new, uncoated surfaces that are prone to aggregation.[7]

  • Solution:

    • Use a Mixture of Lipids: Incorporating a liquid lipid (e.g., Miglyol 812) into the solid lipid matrix can disrupt the crystal lattice, reducing the tendency for extensive crystallization and subsequent aggregation.

    • Post-Production Sonication: Applying sonication after the initial SLN production can facilitate the recrystallization process in the presence of excess surfactant, ensuring that any newly exposed surfaces are adequately coated.[7]

    • Incorporate Cryoprotectants: If the formulation is to be lyophilized, the addition of cryoprotectants like trehalose or mannitol can prevent particle aggregation during freezing and drying.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound crystallization?

A1: The primary factors are:

  • Concentration: Higher concentrations increase the likelihood of crystallization.

  • Temperature and Cooling Rate: Rapid cooling often leads to the formation of less stable polymorphic forms and smaller crystals, while slow cooling can favor the growth of larger, more stable crystals.

  • Solvent/Formulation Matrix: The solubility of this compound in the formulation vehicle is a critical determinant.

  • Presence of Other Excipients: Surfactants, co-lipids, and polymers can significantly inhibit or modify the crystallization process.

  • Processing Conditions: Shear stress and thermal history play a crucial role in the final crystalline structure.[5][6]

Q2: Which excipients are effective in preventing this compound crystallization?

A2: A range of excipients can be used:

  • Co-Lipids: Medium-chain triglycerides (like Miglyol® 812) can disrupt the crystal lattice of this compound.

  • Surfactants: Polysorbates (e.g., Tween 80) and lecithins are commonly used to stabilize formulations and inhibit crystal growth.[1][2][3][4]

  • Polymers: Certain polymers can act as crystallization inhibitors by sterically hindering the crystal growth process.

Q3: How can I characterize the crystalline form of this compound in my formulation?

A3: Several analytical techniques are essential for characterizing lipid crystals:

  • Differential Scanning Calorimetry (DSC): To determine melting points and enthalpies, which are unique for different polymorphic forms.[]

  • X-Ray Diffraction (XRD): To identify the specific polymorphic form based on its unique diffraction pattern.

  • Polarized Light Microscopy (PLM): To visualize the morphology and size of the crystals.

Q4: What is the significance of different polymorphic forms of this compound?

A4: Different polymorphs of this compound have distinct physicochemical properties, including melting point, solubility, and stability. The formation of an unstable polymorph can lead to its transition to a more stable form over time, which can drastically alter the formulation's properties, such as drug release profile and physical stability.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
EthanolSoluble (up to 50 mg/mL with warming)[9]Solubility increases with temperature.
ChloroformSoluble[10][11]A good solvent for initial dissolution.
DMSOSoluble (up to 50 mg/mL with sonication and warming)[9]Use freshly opened DMSO to avoid hygroscopic effects.
WaterInsoluble/Limited[10][11]This compound is lipophilic.
Medium-Chain Triglycerides (e.g., Miglyol® 812)SolubleOften used as a co-lipid to prevent crystallization.
Polyethylene Glycol 400 (PEG 400)Soluble in water-PEG 400 mixturesCan be used in aqueous-based formulations.[12]

Table 2: Effect of Excipients on this compound Crystallization

ExcipientConcentration RangeObserved EffectReference
Lecithin0.2% - 2.0%Can induce or retard crystallization depending on concentration and lipid system. Higher concentrations may decrease crystallization rates.[1][2]
Polysorbate 80 (Tween 80)5% - 20%Can induce partial crystallization in PLA/CAB blends, indicating an influence on polymer-lipid matrices.[13]
Glyceryl Monostearate (GMS)1%Can affect the crystallization behavior and polymorphism of other lipids like palm stearin.[14]

Experimental Protocols

Protocol 1: Characterization of this compound Crystallization using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 80°C) and hold for 5-10 minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature below the expected crystallization point (e.g., 0°C).

    • Hold at the low temperature for 1-2 minutes.

    • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to the initial high temperature (e.g., 80°C).

  • Data Analysis:

    • The exothermic peak during the cooling scan represents the crystallization temperature (Tc).

    • The endothermic peak(s) during the heating scan correspond to the melting point(s) (Tm) of the crystalline forms present. Multiple peaks may indicate the presence of different polymorphs.

    • The area under the melting peak can be used to calculate the enthalpy of fusion (ΔH), which is related to the degree of crystallinity.

Protocol 2: Analysis of this compound Crystal Polymorphism using X-Ray Diffraction (XRD)

  • Sample Preparation: The formulation containing this compound should be carefully placed onto the sample holder. For liquid or semi-solid formulations, a specialized sample holder may be required.

  • Instrument Setup: Mount the sample in the XRD instrument.

  • Data Collection:

    • Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

    • The X-ray source (commonly Cu Kα) and scan parameters (step size, time per step) should be optimized for lipid samples.

  • Data Analysis:

    • The resulting diffraction pattern will show peaks at specific 2θ angles.

    • The positions and intensities of these peaks are characteristic of the crystal lattice structure.

    • By comparing the obtained diffraction pattern to known patterns for different this compound polymorphs, the crystalline form(s) present in the sample can be identified.

Protocol 3: Visualization of this compound Crystals using Polarized Light Microscopy (PLM)

  • Sample Preparation: Place a small amount of the formulation on a clean microscope slide and cover with a coverslip. For semi-solid formulations, gentle pressing may be required to create a thin film.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Use a low-power objective (e.g., 10x) to locate an area of interest.

    • Engage both the polarizer and the analyzer (crossed polars). The background should appear dark.

  • Image Acquisition:

    • Crystalline structures will appear bright against the dark background due to their birefringent nature.

    • Capture images of the crystals at different magnifications (e.g., 20x, 40x).

  • Data Analysis:

    • The morphology (shape, e.g., needle-like, spherulitic) and size of the crystals can be observed and documented.

    • Image analysis software can be used to quantify the crystal size distribution.

Visualizations

Troubleshooting_Workflow start Problem: this compound Crystallization cause1 High Supersaturation? start->cause1 cause2 Uncontrolled Crystal Growth / Polymorphism? start->cause2 cause3 Storage Instability (e.g., SLNs)? start->cause3 solution1a Decrease this compound Concentration cause1->solution1a Yes solution1b Optimize (slow down) Cooling Rate cause1->solution1b Yes solution1c Add Crystallization Inhibitors (Co-lipids, Surfactants) cause1->solution1c Yes solution2a Incorporate Co-surfactants / Stabilizers cause2->solution2a Yes solution2b Apply Shear During Cooling cause2->solution2b Yes solution2c Implement Thermal Treatment (Tempering) cause2->solution2c Yes solution3a Use a Mixture of Lipids cause3->solution3a Yes solution3b Post-Production Sonication cause3->solution3b Yes solution3c Add Cryoprotectants for Lyophilization cause3->solution3c Yes end Stable Formulation solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow start Formulation with Potential Crystallization plm Polarized Light Microscopy (PLM) - Visualize Crystal Morphology and Size start->plm dsc Differential Scanning Calorimetry (DSC) - Determine Tc, Tm, and ΔH start->dsc xrd X-Ray Diffraction (XRD) - Identify Polymorphic Form start->xrd analysis Analyze Data: - Crystal size and shape - Thermal transitions - Crystalline structure plm->analysis dsc->analysis xrd->analysis decision Is Crystallization Controlled? analysis->decision reformulate Reformulate: - Adjust concentration - Change cooling rate - Add inhibitors decision->reformulate No stable Stable Formulation Achieved decision->stable Yes reformulate->start

Caption: Experimental workflow for characterizing this compound crystallization.

References

optimizing the stability of 1-Monopalmitin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 1-Monopalmitin stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as glyceryl monopalmitate, is a monoacylglycerol consisting of glycerol esterified with one molecule of palmitic acid. It is a bioactive lipid that has been studied for its potential antitumor activities. The stability of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a decrease in its effective concentration and the formation of interfering byproducts.

Q2: In which solvents can I dissolve this compound?

This compound is a lipophilic compound with limited solubility in aqueous solutions. It is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, including cell compatibility and the desired final concentration.

Q3: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintain the stability of your this compound stock solution. To prevent degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at low temperatures. Avoid repeated freeze-thaw cycles.

Q4: How can I troubleshoot precipitation of this compound in my stock solution?

Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, or if the temperature of the solution decreases significantly. If you observe precipitation, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-30 minutes.

  • Sonication: Use a sonicator to aid in the dissolution of any precipitated material.

  • Solvent Consideration: Ensure you are using a suitable organic solvent. If precipitation persists, you may need to prepare a more dilute stock solution.

  • Stepwise Dilution: When preparing working solutions, perform dilutions in a stepwise manner to avoid rapid changes in solvent composition that can cause the compound to precipitate.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for monoglycerides like this compound include:

  • Hydrolysis: The ester bond can be hydrolyzed, breaking down this compound into glycerol and palmitic acid. This can be catalyzed by acidic or basic conditions.

  • Oxidation: Although less susceptible than unsaturated monoglycerides, the fatty acid chain can undergo oxidation, especially if exposed to light, heat, or oxygen.

  • Acyl Migration: The palmitoyl group can migrate from the sn-1 to the sn-2 position of the glycerol backbone, forming 2-Monopalmitin.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions for in vitro assays.
EthanolSolubleCan be used as a solvent for cell culture experiments, but the final concentration should be kept low (typically <0.1%) to avoid cytotoxicity.[1]
ChloroformSolubleSuitable for analytical purposes but generally not for biological experiments due to its toxicity.
WaterInsoluble or slightly solubleHeating is recommended to increase solubility, but it remains very low.[2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage, -80°C is recommended. Aliquoting is essential.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 330.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 330.5 g/mol = 0.003305 g = 3.305 mg

  • Weigh this compound: Accurately weigh 3.305 mg of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes.

    • Vortex again until the solution is clear. Sonication can also be used to aid dissolution.

  • Aliquot for storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile vials.

  • Store the stock solution: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Assessment of this compound Stock Solution Stability using HPLC

This protocol provides a general method for assessing the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • HPLC-grade solvents (e.g., hexane, 2-propanol, acetonitrile, water)

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength like 205-215 nm)

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare Initial Sample (T=0): Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration (e.g., 1 mg/mL) with the mobile phase or a compatible solvent. This will serve as your baseline (T=0) sample.

  • Store Stock Solution: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).

  • Analyze Samples at Different Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve a stored aliquot.

  • Prepare Samples for Analysis: Thaw the aliquot to room temperature and dilute it to the same concentration as the T=0 sample.

  • HPLC Analysis:

    • Inject the prepared samples (T=0 and subsequent time points) into the HPLC system.

    • A suitable mobile phase for separating monoglycerides could be a gradient of acetonitrile and water.

    • The flow rate and column temperature should be optimized for good peak separation.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the T=0 sample.

    • Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of this compound remaining at each time point:

      • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex, Warm, Sonicate) add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Prepare working solution thaw->dilute experiment Perform experiment dilute->experiment

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors stability This compound Stability hydrolysis Hydrolysis stability->hydrolysis oxidation Oxidation stability->oxidation acyl_migration Acyl Migration stability->acyl_migration temperature Temperature stability->temperature light Light Exposure stability->light freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw oxygen Oxygen Exposure stability->oxygen

Caption: Factors affecting the stability of this compound stock solutions.

References

Technical Support Center: Troubleshooting 1-Monopalmitin Peaks in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Monopalmitin.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC method for this compound analysis?

A typical method for analyzing this compound is reversed-phase HPLC (RP-HPLC). This often involves a C18 or C8 stationary phase. The mobile phase is usually a mixture of organic solvents like acetonitrile and water. Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.

Q2: What are the expected peak characteristics for this compound in a well-optimized HPLC method?

In an optimized method, the this compound peak should be symmetrical (Gaussian shape), sharp, and well-resolved from other components in the sample matrix.

Q3: Why is my this compound peak tailing?

Peak tailing for this compound can be caused by several factors. One common reason is the interaction of the analyte with active silanol groups on the silica-based column packing. Other potential causes include column overload, low mobile phase buffer strength, or the presence of an interfering compound.

Q4: What could be causing my this compound peak to split into two or more peaks?

Peak splitting can occur due to a few reasons. A common cause is a partially blocked frit or a void in the column packing material. It can also be a result of the sample solvent being too strong compared to the mobile phase, causing the sample to spread unevenly on the column. In some cases, what appears to be a split peak may actually be two closely eluting, unresolved components.

Q5: I am observing "ghost peaks" in my chromatogram when analyzing this compound. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample. They can originate from contamination in the mobile phase, carryover from previous injections, or bleed from the HPLC system components. To eliminate them, ensure you are using high-purity solvents, thoroughly clean the injector and system between runs, and regularly maintain your HPLC system. Running a blank gradient can help identify the source of the ghost peaks.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak-related issues in the HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge that is longer than the leading edge.

Possible Cause Solution
Secondary Interactions with Silanols Use a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanol groups. Operating the mobile phase at a lower pH can also help by protonating the silanol groups, reducing their interaction with the analyte.
Column Overload Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear range of the detector.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For a non-ionizable compound like this compound, this is less likely to be the primary cause, but it can affect the ionization of other sample components or the stationary phase itself.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.
Extra-Column Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce dead volume.
Issue 2: Peak Splitting

Symptoms: A single peak appears as two or more closely spaced peaks.

Possible Cause Solution
Partially Blocked Column Frit Replace the column inlet frit. If the problem persists, the column itself may be blocked.
Column Void or Channeling This can occur if the column packing settles. Replacing the column is often the only solution.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume.[2]
Co-eluting Impurity What appears as a split peak might be two different compounds eluting very close together.[3] Adjusting the mobile phase composition or gradient can help to resolve them.
Issue 3: Ghost Peaks

Symptoms: Unexpected peaks appear in the chromatogram, often more prominent in blank runs or gradients.

Possible Cause Solution
Contaminated Mobile Phase Use fresh, HPLC-grade solvents and high-purity water. Filter the mobile phase before use.
Carryover from Previous Injections Implement a robust needle wash protocol for the autosampler. Injecting a strong solvent blank between sample runs can help clean the injection system.
System Contamination Flush the entire HPLC system, including the pump, injector, and detector, with a strong, appropriate solvent.
Degraded Sample Ensure proper sample storage and handling to prevent degradation.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in an appropriate organic solvent such as a mixture of methanol and chloroform (e.g., 1:1 v/v).[4]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Recommendation
Column C18 or C8 Reversed-Phase Column (e.g., 150 x 4.6 mm, 2.7 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution A gradient program should be developed to ensure adequate separation. A starting point could be a linear gradient from 60% B to 100% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

3. System Suitability:

  • Before running samples, perform a system suitability test by injecting a standard solution of this compound multiple times.

  • Key parameters to check include peak retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and theoretical plates (> 2000).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) Separation Chromatographic Separation (HPLC Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (CAD/ELSD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_splitting Peak Splitting cluster_ghost Ghost Peaks Start Peak Problem Observed Tailing_Q1 Is sample concentration high? Start->Tailing_Q1 Tailing Splitting_Q1 Is the sample solvent stronger than mobile phase? Start->Splitting_Q1 Splitting Ghost_Q1 Are peaks present in blank run? Start->Ghost_Q1 Ghosting Tailing_A1_Yes Reduce concentration/ injection volume Tailing_Q1->Tailing_A1_Yes Yes Tailing_A1_No Check for secondary interactions (e.g., use end-capped column) Tailing_Q1->Tailing_A1_No No Splitting_A1_Yes Dissolve sample in mobile phase Splitting_Q1->Splitting_A1_Yes Yes Splitting_A1_No Check for column void or blocked frit Splitting_Q1->Splitting_A1_No No Ghost_A1_Yes Check mobile phase purity and system for contamination Ghost_Q1->Ghost_A1_Yes Yes Ghost_A1_No Investigate sample carryover Ghost_Q1->Ghost_A1_No No

Caption: A troubleshooting decision tree for common this compound peak issues.

References

Technical Support Center: Large-Scale Synthesis of 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 1-Monopalmitin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound in Enzymatic Synthesis

Question: We are experiencing consistently low yields of this compound using a lipase-catalyzed enzymatic synthesis. What are the potential causes and how can we optimize the reaction for a higher yield?

Answer:

Low yields in enzymatic synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Reaction Temperature Each lipase has an optimal temperature range for activity. For Novozym 435, a commonly used lipase, the optimal temperature is typically between 50-60°C.[1] Operating outside this range can significantly reduce enzyme activity and, consequently, the yield.
Incorrect Substrate Molar Ratio An excess of glycerol is often required to drive the reaction towards the formation of monoglycerides. A molar ratio of glycerol to fatty acid or triglyceride of at least 4:1 is often recommended.[1]
Inadequate Enzyme Loading The amount of enzyme used is critical. For Novozym 435, a loading of around 8-10% (w/w of total reactants) is often effective.[1][2] Insufficient enzyme will result in a slow and incomplete reaction.
Poor Mass Transfer Inadequate mixing can lead to poor contact between the substrates and the enzyme, especially in a heterogeneous mixture. Ensure vigorous and consistent agitation throughout the reaction.
Enzyme Deactivation Lipases can be deactivated by certain solvents or by prolonged exposure to harsh conditions. Ensure the chosen solvent is compatible with the enzyme and consider the reusability of the enzyme, as its activity may decrease with each cycle.[3]
Presence of Water While a small amount of water is necessary for enzyme activity, excess water can promote the hydrolysis of the ester bond, leading to the formation of free fatty acids and reducing the yield of this compound.[4]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield of this compound check_temp Verify Reaction Temperature (e.g., 50-60°C for Novozym 435) start->check_temp check_ratio Check Substrate Molar Ratio (Glycerol:Palmitic Acid ≥ 4:1) check_temp->check_ratio Temp OK sub_temp Adjust Temperature check_temp->sub_temp Incorrect check_enzyme Evaluate Enzyme Loading (e.g., 8-10% w/w) check_ratio->check_enzyme Ratio OK sub_ratio Increase Glycerol Ratio check_ratio->sub_ratio Incorrect check_mixing Assess Agitation Efficiency check_enzyme->check_mixing Loading OK sub_enzyme Increase Enzyme Load check_enzyme->sub_enzyme Incorrect check_enzyme_activity Test Enzyme Activity check_mixing->check_enzyme_activity Mixing OK sub_mixing Improve Agitation check_mixing->sub_mixing Inadequate check_water Measure Water Content check_enzyme_activity->check_water Activity OK sub_enzyme_activity Replace/Regenerate Enzyme check_enzyme_activity->sub_enzyme_activity Low solution Optimized Yield check_water->solution Water Content OK sub_water Dry Reactants/Solvent check_water->sub_water Too High sub_temp->check_ratio sub_ratio->check_enzyme sub_enzyme->check_mixing sub_mixing->check_enzyme_activity sub_enzyme_activity->check_water sub_water->solution

Troubleshooting workflow for low yield in enzymatic synthesis.
Issue 2: Low Purity of this compound (Presence of Di- and Triglycerides)

Question: Our final product contains significant amounts of dipalmitin and tripalmitin. How can we improve the purity of our this compound?

Answer:

The presence of di- and triglycerides is a common challenge in monoglyceride synthesis. The following strategies can help improve the purity of the final product.

Strategies to Improve Purity:

Strategy Description
Optimize Reaction Time Prolonged reaction times can lead to the further esterification of this compound to form di- and triglycerides. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.
Control Stoichiometry As with optimizing for yield, using a significant excess of glycerol can shift the equilibrium towards the formation of monoglycerides and reduce the formation of di- and triglycerides.[1]
Effective Purification A robust purification protocol is crucial for achieving high purity. Repeated crystallization is an effective method for separating this compound from di- and triglycerides.[2] Molecular distillation is another common industrial method for purifying monoglycerides.
Choice of Catalyst Some lipases exhibit higher selectivity for the 1-position of glycerol, which can help minimize the formation of diglycerides. Novozym 435 is known for its good selectivity.[2]

Logical Relationship for Purity Improvement:

purity_improvement start Low Purity of this compound optimize_reaction Optimize Reaction Conditions start->optimize_reaction purification Implement Effective Purification start->purification high_purity High Purity this compound optimize_reaction->high_purity sub_optimize - Monitor Reaction Time - Adjust Substrate Ratio - Select Appropriate Catalyst optimize_reaction->sub_optimize purification->high_purity sub_purification - Repeated Crystallization - Molecular Distillation purification->sub_purification

Logical relationship for improving this compound purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for large-scale production of this compound?

A1: Enzymatic synthesis offers several advantages over traditional chemical methods, including:

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, which reduces energy consumption and the formation of undesirable by-products.[5]

  • Higher Selectivity: Lipases can be highly selective, leading to a higher yield of the desired this compound and fewer side products.[3]

  • Environmental Friendliness: Enzymatic processes often use non-toxic, biodegradable catalysts (enzymes) and can be performed in solvent-free systems or with greener solvents.[2]

  • Improved Product Quality: The milder conditions of enzymatic synthesis often result in a product with better color and odor.

Q2: What are the key parameters to control during the large-scale chemical synthesis (glycerolysis) of this compound?

A2: In chemical glycerolysis, the key parameters to control are:

  • Temperature: High temperatures (typically 220-260°C) are required to ensure the miscibility of glycerol and triglycerides and to drive the reaction.

  • Catalyst: Alkaline catalysts such as sodium hydroxide or calcium hydroxide are commonly used. The concentration of the catalyst needs to be optimized to maximize the reaction rate while minimizing side reactions.

  • Pressure: The reaction is often carried out under a nitrogen atmosphere to prevent oxidation at high temperatures.

  • Glycerol to Triglyceride Ratio: A higher molar ratio of glycerol to triglyceride favors the formation of monoglycerides.

Q3: How can I effectively monitor the progress of my this compound synthesis reaction?

A3: Regular monitoring of the reaction is crucial for optimization. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of reactants, intermediates, and products.

  • Gas Chromatography (GC): A quantitative method to determine the composition of the reaction mixture, including the relative amounts of mono-, di-, and triglycerides.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method that can be used to analyze the reaction mixture.

Q4: What are the common challenges associated with the purification of this compound, and how can they be overcome?

A4: The primary challenge in purifying this compound is its separation from the structurally similar di- and triglycerides, as well as unreacted starting materials.

  • Crystallization: Repeated crystallization is an effective method. The choice of solvent is critical; a solvent system where this compound has a lower solubility than the impurities at a given temperature is ideal.

  • Molecular Distillation: This technique is widely used in industrial settings and separates compounds based on their molecular weight under high vacuum and elevated temperatures.

  • Column Chromatography: While effective at the lab scale, it can be less practical and more expensive for large-scale production.

Q5: Are there any safety precautions I should be aware of during the large-scale synthesis of this compound?

A5: Yes, safety should always be a priority.

  • Chemical Synthesis: When using chemical methods at high temperatures, be aware of the risk of fire and ensure proper ventilation. Handle alkaline catalysts with care as they are corrosive.

  • Enzymatic Synthesis: While generally safer, be mindful of the flammability of organic solvents if they are used. Enzymes themselves are generally non-toxic but can cause allergic reactions in some individuals.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

Data Presentation

Table 1: Comparison of Large-Scale Synthesis Methods for this compound

Parameter Enzymatic Synthesis (Novozym 435) Chemical Synthesis (Glycerolysis)
Catalyst Immobilized Lipase (e.g., Novozym 435)Alkaline Catalyst (e.g., NaOH, Ca(OH)₂)
Typical Temperature 50 - 60°C[1]220 - 260°C
Typical Reaction Time 4 - 24 hours[6]1 - 4 hours
Typical Yield of Monoglycerides 60 - 85%[1][6]40 - 60% (before distillation)
Purity (before purification) Higher, with fewer by-productsLower, with significant di- and triglycerides
Key Advantages Milder conditions, higher selectivity, environmentally friendly[2]Faster reaction rates, lower catalyst cost
Key Disadvantages Higher catalyst cost, longer reaction timesHarsh conditions, lower selectivity, more by-products

Experimental Protocols

Protocol 1: Large-Scale Enzymatic Synthesis of this compound using Novozym 435

This protocol is based on the enzymatic esterification of palmitic acid and glycerol.

Materials:

  • Palmitic Acid

  • Glycerol (anhydrous)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • 2-methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent

  • Molecular sieves (for drying solvent and glycerol)

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature control, and condenser

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Dry the solvent and glycerol over molecular sieves overnight to minimize water content.

  • Reaction Setup:

    • To the reactor, add palmitic acid and glycerol in a 1:5 molar ratio.

    • Add the organic solvent (e.g., 2-methyl-2-butanol) to achieve a suitable concentration (e.g., 20-30% w/v of substrates).

    • Begin stirring the mixture to ensure homogeneity.

  • Enzyme Addition and Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 60°C).

    • Once the temperature is stable, add Novozym 435 (approximately 10% by weight of the total substrates).

    • Maintain the temperature and stirring for the duration of the reaction (e.g., 8-12 hours).

  • Reaction Monitoring:

    • Periodically take small samples from the reaction mixture to monitor the progress by TLC or GC analysis.

  • Enzyme Recovery:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation:

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The resulting crude product will be a mixture of this compound, unreacted glycerol, and minor amounts of di- and triglycerides.

Protocol 2: Purification of this compound by Repeated Crystallization

Materials:

  • Crude this compound

  • Hexane

  • Ethanol

Equipment:

  • Crystallization vessel with temperature control

  • Vacuum filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Initial Dissolution:

    • Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 60-70°C).

  • First Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator (e.g., 4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization (Repeat as necessary for desired purity):

    • Dissolve the collected crystals in a minimal amount of hot hexane.

    • Slowly cool the solution to induce crystallization. The di- and triglyceride impurities are more soluble in hexane and will tend to remain in the mother liquor.

    • Collect the purified this compound crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Drying:

    • Dry the final crystals in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

  • Purity Analysis:

    • Analyze the purity of the final product using GC, HPLC, or melting point determination.

Experimental Workflow for Enzymatic Synthesis and Purification:

synthesis_purification_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification prep 1. Prepare Reactants (Dry Glycerol & Solvent) setup 2. Reaction Setup (Add Reactants & Solvent to Reactor) prep->setup react 3. Enzymatic Reaction (Add Novozym 435, Heat & Stir) setup->react monitor 4. Monitor Progress (TLC/GC) react->monitor recover 5. Recover Enzyme (Filtration) monitor->recover isolate 6. Isolate Crude Product (Solvent Evaporation) recover->isolate dissolve 7. Dissolve Crude Product (Hot Ethanol) isolate->dissolve crystallize1 8. First Crystallization (Cooling) dissolve->crystallize1 recrystallize 9. Recrystallize (Hot Hexane, then Cool) crystallize1->recrystallize dry 10. Dry Final Product recrystallize->dry analyze 11. Purity Analysis dry->analyze

References

Technical Support Center: Optimizing 1-Monopalmitin Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of 1-Monopalmitin in liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its encapsulation in liposomes challenging?

This compound is a monoglyceride, a lipid molecule. As a hydrophobic substance, it preferentially partitions into the lipid bilayer of liposomes rather than the aqueous core.[1][2] The primary challenge is to maximize its loading within the bilayer without compromising the stability of the liposome structure, which can be influenced by factors like lipid composition, preparation method, and the drug-to-lipid ratio.[3][4]

Q2: Which factors have the most significant impact on the encapsulation efficiency of this compound?

Several factors critically influence the encapsulation efficiency (EE) of hydrophobic molecules like this compound. These include:

  • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are crucial.[4][5] Lipids with a transition temperature (Tc) above room temperature can create a more rigid bilayer, which may affect the accommodation of the drug.[6]

  • Cholesterol Content: Cholesterol is known to modulate membrane fluidity and rigidity.[4][6] High cholesterol content can increase the stability of the liposome but may also decrease the space available for the drug within the bilayer, potentially lowering the encapsulation efficiency.[4][7]

  • Drug-to-Lipid Ratio: A higher drug-to-lipid ratio can lead to saturation of the lipid bilayer, resulting in lower encapsulation efficiency.[3][4] Optimizing this ratio is essential for maximizing drug loading.

  • Preparation Method: Different preparation techniques yield liposomes with varying characteristics.[8] Methods like thin-film hydration, reverse-phase evaporation, and ethanol injection are commonly used, each with its own advantages and impact on encapsulation.[8]

  • Temperature: The temperature during the hydration process, relative to the lipid's transition temperature, affects the fluidity of the membrane and can influence how the drug is incorporated.[6]

Q3: What are the recommended preparation methods for encapsulating a hydrophobic compound like this compound?

For hydrophobic compounds, methods that maximize the interaction between the drug and the lipids during formation are preferred.

  • Thin-Film Hydration: This is one of the most common methods where the drug and lipids are co-dissolved in an organic solvent, which is then evaporated to form a thin film.[8][9] Hydration of this film allows the drug to be incorporated directly into the forming bilayers.[10]

  • Reverse-Phase Evaporation: This method is known to achieve high encapsulation efficiencies for both hydrophobic and hydrophilic molecules by creating a water-in-oil emulsion.[8][9] It results in the formation of large unilamellar vesicles (LUVs) with a high capacity for drug loading.[9]

  • Ethanol Injection: In this method, an ethanol solution of lipids and the drug is rapidly injected into an aqueous phase.[8][9] It is a simple and rapid technique suitable for forming small unilamellar vesicles (SUVs).[9]

Q4: How does the choice of phospholipids and cholesterol affect encapsulation?

The selection of phospholipids and the concentration of cholesterol are critical for optimizing liposome formulations.[4][11]

  • Phospholipids: The acyl chain length and saturation of phospholipids influence the thickness and rigidity of the bilayer.[6] For a hydrophobic molecule like this compound, phospholipids that create a more fluid membrane may facilitate higher encapsulation.[2]

  • Cholesterol: Cholesterol acts as a "fluidity buffer." At high temperatures, it decreases membrane fluidity, and at low temperatures, it increases it. By filling the gaps between phospholipid molecules, it can make the bilayer more ordered and stable, but excessive amounts can compete with the hydrophobic drug for space, thereby reducing encapsulation efficiency.[4][7]

Troubleshooting Guide

Q5: My encapsulation efficiency for this compound is very low. What are the likely causes and how can I fix it?

Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inappropriate Drug-to-Lipid Ratio The lipid bilayer may be saturated. Decrease the initial concentration of this compound or increase the lipid concentration. Studies have shown that a higher lipid content can increase encapsulation efficiency to around 95%.[4]
Suboptimal Lipid Composition The chosen phospholipids may not be ideal for accommodating this compound. Experiment with different phospholipids (e.g., varying acyl chain lengths). Also, optimize the cholesterol concentration; high levels can reduce drug loading.[4][7]
Inefficient Preparation Method The chosen method may not be suitable. If using thin-film hydration, ensure the lipid film is extremely thin and hydration is performed above the lipid's transition temperature for adequate agitation.[6][10] Consider trying a different method like reverse-phase evaporation, which often yields higher EE.[8]
Drug Precipitation This compound may be precipitating out of the organic solvent before film formation. Ensure complete co-dissolution of lipids and the drug in the chosen organic solvent.[10]

Q6: I'm observing aggregation and precipitation of my liposome formulation. What should I do?

Aggregation can be caused by several factors related to colloidal stability.

Potential Cause Recommended Solution
Low Surface Charge Liposomes with a near-neutral surface charge (Zeta Potential) tend to aggregate. Incorporate a charged lipid (e.g., DMPG, Phosphatidic Acid) into your formulation to increase electrostatic repulsion between vesicles.[5] A zeta potential of ±30 mV is generally considered stable.
High Liposome Concentration A very high concentration of liposomes can lead to increased particle collisions and aggregation. Try diluting the formulation.
Post-Processing Issues Techniques like freeze-drying can induce stress and cause aggregation.[12] If using such methods, ensure the use of appropriate cryoprotectants (e.g., sucrose, trehalose).[12]
Incorrect Sizing A heterogeneous population of liposomes (high Polydispersity Index, PDI) can be less stable.[13] Use extrusion or sonication to achieve a more uniform size distribution (PDI < 0.2).[9][14]

Q7: The encapsulated this compound is leaking out of the liposomes over time. How can I improve its retention?

Improving drug retention is key to maintaining the therapeutic efficacy of the formulation.

Potential Cause Recommended Solution
High Membrane Fluidity A highly fluid lipid bilayer can lead to rapid drug leakage.[6] Increase the cholesterol content or use phospholipids with longer, saturated acyl chains (e.g., DSPC) to create a more rigid and less permeable membrane.[4]
Improper Storage Conditions Storing liposomes above their lipid transition temperature can increase membrane fluidity and drug leakage.[6] Store the formulation at a recommended temperature, typically 4°C.
Vesicle Instability Physical instability and fusion of liposomes can lead to the release of encapsulated contents. Ensure the formulation is optimized for stability by including cholesterol and, if necessary, PEGylated lipids to provide a protective steric barrier.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the encapsulation of hydrophobic drugs, which can serve as a reference for optimizing this compound formulations.

Table 1: Effect of Lipid-to-Drug Ratio on Encapsulation Efficiency

Hydrophobic DrugLipid CompositionLipid-to-Drug Ratio (w/w)Encapsulation Efficiency (%)Reference
CurcuminNot Specified10:195%[15]
DoxorubicinNot Specified10:189%[15]
DocetaxelNot SpecifiedHigh Lipid Content~95%[4]
DocetaxelNot SpecifiedLow Lipid Content~40%[4]

Table 2: Effect of Formulation Parameters on Liposome Characteristics

Parameter VariedObservationImpactReference
Cholesterol ContentHigh cholesterol content in DSPC liposomesStable displacement of dexamethasone[4]
Cholesterol ContentHigh cholesterol levelsLow drug loading and encapsulation[4]
Phospholipid:Cholesterol Ratio9:1 ratio for NevirapineMaximum drug encapsulation[4][7]
PEGylationAddition of PEGylated lipidsReduced particle size (92 ± 5 nm), low PDI (0.18)[15]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound.

  • Lipid & Drug Dissolution: Co-dissolve this compound and your chosen lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[10]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid-drug film on the inner wall of the flask.[9][10] Ensure the temperature of the water bath is above the transition temperature (Tc) of the primary lipid.

  • Drying: Further dry the film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[10]

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid's Tc.[8][10] Agitate the flask vigorously (e.g., by vortexing or using the rotary evaporator without vacuum) for about 1 hour to allow for the formation of MLVs.[10]

  • Sizing (Optional): To obtain smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be downsized. This is typically done by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.[9][14]

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines how to measure the percentage of this compound successfully encapsulated within the liposomes.

  • Separation of Free Drug: Separate the unencapsulated this compound from the liposome formulation. This can be achieved by:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50).[16] The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation/Filtration: Use centrifugal filter units (e.g., Amicon) with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[17]

  • Liposome Lysis: Disrupt the liposomes in the collected fraction to release the encapsulated this compound. This is typically done by adding a suitable solvent like methanol or isopropanol.

  • Quantification: Quantify the amount of this compound in the lysed liposome fraction. A common method is High-Performance Liquid Chromatography (HPLC).[13][18] Also, measure the total amount of drug in the initial, unpurified formulation.

  • Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

Visualizations

Below are diagrams illustrating key workflows and relationships in the process of liposome encapsulation.

Encapsulation_Workflow cluster_prep Preparation Stage cluster_process Processing Stage cluster_char Characterization Stage A 1. Co-dissolve Lipids & This compound in Solvent B 2. Form Thin Lipid-Drug Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form MLVs C->D E 5. Sizing (Optional) (Extrusion/Sonication) D->E F 6. Form LUVs/SUVs E->F G 7. Remove Free Drug (SEC/Centrifugation) F->G H 8. Quantify Encapsulated Drug (HPLC) G->H I 9. Calculate Encapsulation Efficiency H->I

Caption: Workflow for liposome preparation and EE determination.

Factors_Influence cluster_formulation Formulation Parameters cluster_process Process Parameters EE Encapsulation Efficiency (EE) LipidComp Lipid Composition (Phospholipid Choice) LipidComp->EE Cholesterol Cholesterol Content Cholesterol->EE Ratio Drug-to-Lipid Ratio Ratio->EE Method Preparation Method (e.g., Thin Film) Method->EE Temp Hydration Temperature Temp->EE Sizing Sizing Technique (e.g., Extrusion) Sizing->EE

Caption: Key factors influencing encapsulation efficiency.

References

Technical Support Center: Analytical Method Validation for 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of 1-Monopalmitin, particularly in complex biological matrices such as plasma, serum, or tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when quantifying this compound in complex matrices?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from complex matrices like plasma (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the assay.

  • Contamination: Palmitate, a component of this compound, is a common contaminant found in laboratory consumables, especially plastics (e.g., pipette tips, vials).[3] This background signal can be several times higher than the biological signal, leading to inaccurate quantification.[3]

  • Analyte Stability: this compound can be susceptible to degradation due to enzymatic activity, pH changes, temperature fluctuations, and oxidation during sample collection, processing, and storage.[4][5][6]

  • Low Recovery: The efficiency of extracting this compound from the matrix can be variable. Inefficient extraction leads to low recovery and underestimation of the true concentration.

  • Isomeric Interference: Chromatographic separation is crucial to distinguish this compound from its isomer, 2-Monopalmitin, and other structurally similar lipids that may be present in the matrix.[7]

Q2: How can I assess and mitigate matrix effects?

Matrix effects should be quantitatively assessed during method validation.[1] The most common approach is the post-extraction spike method.[1]

  • Assessment: The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solvent.[1]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[8]

    • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components, especially phospholipids.

    • Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[8]

Q3: My blank samples show a high background signal for this compound. What is the cause and how can I fix it?

A high background signal is often due to contamination from plasticware.[3] Palmitates are used as lubricants and slip agents in the manufacturing of many plastic consumables.[3]

  • Troubleshooting Steps:

    • Source Identification: Sequentially replace all plastic consumables (pipette tips, microcentrifuge tubes, vials, caps) with glass or polypropylene alternatives to identify the source of contamination.

    • Solvent Blanks: Inject the solvents used for sample preparation and reconstitution to ensure they are not contaminated.

    • Pre-rinse Consumables: Rinsing plastic tips and vials with methanol or another organic solvent before use can significantly reduce the background signal.[3]

    • Use Glassware: Whenever possible, use glass vials and glass pipettes for sample preparation and analysis.[3]

Q4: How should I evaluate the stability of this compound in a biological matrix?

Stability is a critical parameter and must be evaluated under various conditions to ensure sample integrity from collection to analysis.[4][5] Key stability tests include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles) at the intended storage temperature (e.g., -80°C).

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling and preparation time.

  • Long-Term Stability: Confirm stability at the intended storage temperature for a duration that covers the expected time from sample collection to analysis.

  • Post-Preparative (Autosampler) Stability: Determine if the extracted samples are stable in the autosampler for the expected duration of an analytical run.

For all stability tests, the mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Incompatible injection solvent; column contamination; column degradation; co-eluting interference.

  • Solution:

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

    • Use a guard column and/or implement a column wash step between injections.

    • Check for interferences by analyzing a blank matrix sample. If an interference is present, optimize the chromatographic gradient or improve the sample cleanup procedure.

Issue 2: Low or Inconsistent Recovery

  • Possible Cause: Inefficient extraction method; analyte degradation during extraction; incorrect pH of extraction solvent.

  • Solution:

    • Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Test different organic solvents or SPE sorbents.

    • Perform extraction steps on ice or at a reduced temperature to minimize enzymatic degradation.

    • Ensure the pH of the sample and extraction solvent is optimal for this compound's charge state and solubility.

Issue 3: High Variability in Results (%CV > 15%)

  • Possible Cause: Inconsistent sample preparation; significant and variable matrix effects; instrument instability; contamination.[3]

  • Solution:

    • Automate sample preparation steps where possible. Ensure precise and consistent pipetting.

    • Use a stable isotope-labeled internal standard to correct for variability.[8]

    • Perform system suitability tests before each analytical run to confirm instrument performance.

    • Address potential contamination issues as described in the FAQs.

Experimental Protocols & Data

Diagram: Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Sample Sample Preparation (LLE/SPE) Dev_LC LC Method (Column, Mobile Phase) Dev_Sample->Dev_LC Dev_MS MS/MS Optimization (MRM Transitions) Dev_LC->Dev_MS Specificity Specificity & Selectivity Dev_MS->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability Analysis Routine Sample Quantification Stability->Analysis Method Approved

Caption: Workflow for the development and validation of an analytical method for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a modified Folch method for lipid extraction.

  • Preparation: Thaw frozen human plasma samples on ice.

  • Spiking: To a 100 µL aliquot of plasma in a glass tube, add the internal standard (e.g., this compound-d5) and vortex briefly. For calibration standards and quality control samples, add the appropriate concentration of this compound stock solution.

  • Extraction:

    • Add 1 mL of methanol and vortex for 30 seconds to precipitate proteins.[10]

    • Add 2 mL of chloroform, vortex for 1 minute.[10]

    • Centrifuge at 2,500 x g for 10 minutes at 4°C.[10]

  • Phase Separation: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean glass tube.[10]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to a glass autosampler vial and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate.[11]

  • Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its internal standard must be optimized.

    • Example Transition for this compound [M+H]+: m/z 331.3 -> [Fragment ion]

Data Presentation: Summary of Validation Parameters

The following tables summarize typical acceptance criteria and example data for a validated this compound assay.

Table 1: Linearity, Range, and Sensitivity

Parameter Acceptance Criteria Example Result
Calibration Model Linear, weighted (1/x²) R² > 0.995
Range 1 - 1000 ng/mL 1 - 1000 ng/mL
LOD S/N ≥ 3 0.3 ng/mL

| LLOQ | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |

Table 2: Accuracy and Precision

Sample Concentration (ng/mL) Accuracy (% Bias) Precision (% CV)
LLOQ QC 1.0 -5.2% 11.8%
Low QC 3.0 2.5% 8.5%
Mid QC 100 1.1% 6.2%
High QC 800 -3.4% 4.9%

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).

Table 3: Recovery and Matrix Effect

QC Level Mean Recovery (%) Mean Matrix Factor (MF) IS-Normalized MF
Low QC 88.5% 0.78 (Suppression) 0.99
High QC 91.2% 0.81 (Suppression) 1.02

Acceptance Criteria: Recovery should be consistent and precise. The CV of the IS-Normalized Matrix Factor should be ≤15%.

Diagram: Troubleshooting Decision Tree for Inaccurate Results

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Monopalmitin and 2-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-monopalmitin and 2-monopalmitin, two isomeric monoglycerides. While structurally similar, the position of the palmitoyl group on the glycerol backbone significantly influences their biological functions. This document synthesizes experimental data to highlight these differences, offering insights for research and development in pharmacology and biotechnology.

Core Biological Activities: An Overview

This compound has demonstrated notable anticancer properties, particularly in lung cancer models. Its mechanisms of action include the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways. In contrast, available research on 2-monopalmitin points towards a role in lipid metabolism and endocannabinoid system modulation, with a notable lack of antimicrobial activity observed in studies where its counterpart, 1-monomyristin, was active.

Comparative Biological Activity Data

The following tables summarize the key biological activities and quantitative data for this compound and 2-monopalmitin based on published experimental findings.

Table 1: Anticancer Activity

ParameterThis compound2-MonopalmitinReference
Cell Lines Tested A549, SPC-A1, H460, H1299 (Human Lung Cancer)Not Reported[1]
Effect Inhibits cell proliferation, induces G2/M arrest, and promotes caspase-dependent apoptosis.[1][2][3]Not Reported
IC50 (Lung Cancer Cells) 50-58 µg/mLNot Reported[1]
Mechanism of Action Activator of the PI3K/Akt pathway, inhibitor of P-glycoprotein (P-gp), induces protective autophagy.[1][3][]Not Reported

Table 2: Antimicrobial Activity

OrganismThis compound (analog 1-Monomyristin)2-MonopalmitinReference
Staphylococcus aureusActiveInactive[5]
Aggregatibacter actinomycetemcomitansActiveInactive[5]
Escherichia coliLess active than 2-monomyristinInactive[5]
Candida albicansActiveInactive[5]

Table 3: Enzymatic Activity

EnzymeSubstrateVmaxReference
Monoglyceride Acyltransferaserac-1-MonopalmitoylglycerolLower than 2-monopalmitoylglycerol[6]
Monoglyceride Acyltransferase2-MonopalmitoylglycerolHigher than rac-1-monopalmitoylglycerol[6]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in Lung Cancer Cells

This compound exerts its anticancer effects by modulating the PI3K/Akt signaling pathway. The diagram below illustrates the proposed mechanism leading to apoptosis.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates p21 p21 Akt->p21 upregulates CyclinD1 CyclinD1 Akt->CyclinD1 downregulates Caspase3 Caspase3 Akt->Caspase3 activates IAPs IAPs Akt->IAPs inhibits expression G2M_arrest G2M_arrest p21->G2M_arrest CyclinD1->G2M_arrest PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis IAPs->Apoptosis cluster_0 In Vitro Assays A Cell Culture (e.g., A549, SPC-A1) B Compound Treatment (this compound) A->B C Cell Proliferation Assay (e.g., MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (e.g., Annexin V) B->E F Western Blot (PI3K, Akt, Caspases) B->F

References

A Comparative Analysis of 1-Monopalmitin and Other Monoacylglycerols in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, experimental backing, and cellular interactions of key monoacylglycerols for researchers, scientists, and drug development professionals.

In the landscape of lipid-based drug delivery systems, monoacylglycerols (MAGs) have carved a significant niche owing to their biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comparative analysis of 1-Monopalmitin against other commonly employed monoacylglycerols—Glyceryl Monooleate (GMO), Glyceryl Monostearate (GMS), and 1-Monocaprylin—offering a comprehensive overview of their performance backed by experimental data.

Performance Comparison at a Glance

The selection of a monoacylglycerol for a drug delivery system is contingent on the specific requirements of the drug and the desired release profile. The fatty acid chain length and degree of saturation are critical factors influencing the physicochemical properties of the resulting drug carrier.

MonoacylglycerolChemical FormulaKey Characteristics & Applications in Drug Delivery
This compound C₁₉H₃₈O₄A saturated 16-carbon chain monoacylglycerol. Known to form stable solid lipid nanoparticles (SLNs) and can influence cellular pathways, including the PI3K/Akt pathway and P-glycoprotein activity.[1]
Glyceryl Monooleate (GMO) C₂₁H₄₀O₄An unsaturated 18-carbon chain monoacylglycerol. Widely used for forming liquid crystalline phases (cubosomes, hexosomes) and nanoemulsions, offering high drug-loading capacity and mucoadhesive properties.[2][3]
Glyceryl Monostearate (GMS) C₂₁H₄₂O₄A saturated 18-carbon chain monoacylglycerol. Commonly used in the formulation of stable SLNs and as a matrix-forming agent for controlled-release applications.[4][5]
1-Monocaprylin C₁₁H₂₂O₄A saturated 8-carbon chain (medium-chain) monoacylglycerol. Its shorter chain length can lead to different drug solubility and release characteristics compared to long-chain monoacylglycerols.

Quantitative Data Summary

The following tables summarize key performance indicators for drug delivery systems formulated with different monoacylglycerols. It is important to note that these values are derived from various studies and direct comparison should be made with caution due to differing experimental conditions, model drugs, and formulation techniques.

Table 1: Particle Size and Polydispersity Index (PDI)

MonoacylglycerolDrug Delivery SystemModel DrugParticle Size (nm)PDIReference
Glyceryl MonostearateSLNsDocetaxel~100Low[4]
Glyceryl MonostearateSLNsDibenzoyl Peroxide194.6 ± 5.03-
Glyceryl MonostearateSLNsErythromycin220 ± 6.2-
Glyceryl MonostearateSLNsTriamcinolone Acetonide227.3 ± 2.5-
Glyceryl MonooleateCubosomesOridonin~200Narrow[6]

Table 2: Encapsulation Efficiency and Drug Loading

MonoacylglycerolDrug Delivery SystemModel DrugEncapsulation Efficiency (%)Drug Loading (%)Reference
Glyceryl MonostearateSLNsDocetaxelExcellent-[4]
Glyceryl MonostearateSLNsDibenzoyl Peroxide80.5 ± 9.450.805 ± 0.093
Glyceryl MonostearateSLNsErythromycin94.6 ± 14.90.946 ± 0.012
Glyceryl MonostearateSLNsTriamcinolone Acetonide96 ± 11.50.96 ± 0.012
Glyceryl MonooleateCubosomesOridonin> 85-[6]

Table 3: In Vitro Drug Release

MonoacylglycerolDrug Delivery SystemModel DrugRelease ProfileReference
Glyceryl MonostearateSLNsDocetaxel68% in 24 hours (controlled release)[4]
Glyceryl MonooleateCubosomesOridonin~80% in 24 hours (sustained release)[6]
Trimyristin (comparison)SLNsPorphyrinFaster release than GMO cubosomes[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are outlines of key experimental protocols used in the characterization of monoacylglycerol-based drug delivery systems.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method avoids the use of organic solvents, making it a "green" synthesis approach.[4]

  • Lipid Melting: The solid lipid (e.g., Glyceryl Monostearate) and the drug are melted together at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: A hot aqueous surfactant solution is prepared at the same temperature.

  • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification: The SLN dispersion can be purified by methods like dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

The quantification of the amount of drug successfully incorporated into the nanoparticles is a critical parameter.

  • Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the free, unencapsulated drug is carefully collected.

  • Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%): [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

The dialysis bag method is a commonly used technique to assess the release of a drug from a nanoparticle formulation over time.[8]

  • Preparation of Dialysis Bag: A dialysis membrane with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles is prepared.

  • Sample Loading: A known amount of the drug-loaded nanoparticle dispersion is placed inside the dialysis bag.

  • Release Medium: The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Cellular Uptake and Cytotoxicity Assays

These assays are essential to evaluate the interaction of the drug delivery system with cells and its potential toxicity.

  • Cellular Uptake:

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • The cells are then incubated with the nanoparticle formulation (often containing a fluorescently labeled drug or lipid) for various time points.

    • After incubation, the cells are washed to remove non-internalized nanoparticles.

    • The amount of internalized nanoparticle-associated drug can be quantified by lysing the cells and measuring the fluorescence or drug concentration. Alternatively, qualitative analysis can be performed using fluorescence microscopy or flow cytometry.

  • Cytotoxicity (MTT Assay):

    • Cells are seeded in 96-well plates and incubated with different concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow viable cells to convert the MTT into formazan crystals.

    • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Cellular Interactions

Monoacylglycerols are not merely passive carriers; they can actively interact with and modulate cellular signaling pathways, which can have significant implications for drug delivery and therapeutic efficacy.

P-glycoprotein (P-gp) Modulation

P-glycoprotein is an efflux pump that actively transports a wide range of drugs out of cells, contributing to multidrug resistance in cancer and limiting drug absorption.[9] Certain monoacylglycerols have been shown to inhibit P-gp activity.

P_gp_Modulation cluster_membrane Cell Membrane Pgp P-glycoprotein (Efflux Pump) Drug Drug Pgp->Drug Efflux Drug->Pgp Substrate MAG Monoacylglycerol (e.g., 1-Monoolein, 1-Monostearin) MAG->Pgp Inhibition Extracellular Extracellular Drug_in Drug Uptake Intracellular Intracellular Drug_out Drug Efflux

Caption: Monoacylglycerols inhibiting P-glycoprotein-mediated drug efflux.

Studies have shown that monoolein and monostearin can inhibit the function of P-glycoprotein, thereby increasing the intracellular concentration of co-administered drugs that are P-gp substrates. This inhibitory effect can be a valuable attribute for overcoming multidrug resistance in cancer therapy.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and apoptosis. Some monoacylglycerols, such as glycerol monolaurate (GML), have been found to modulate this pathway.

NFkB_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates GML Glycerol Monolaurate (GML) GML->TLR4 Inhibits NFkB NF-κB GML->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits Inflammation Inflammation Apoptosis Nucleus->Inflammation Gene Transcription

Caption: Glycerol monolaurate modulating the NF-κB signaling pathway.

Glycerol monolaurate has been shown to suppress the activation of the NF-κB signaling pathway induced by lipopolysaccharide (LPS), thereby reducing inflammation and apoptosis.[10] This anti-inflammatory property could be beneficial in drug delivery applications targeting inflammatory diseases.

Stability of Monoacylglycerol-Based Formulations

The stability of a drug delivery system is paramount to ensure its safety and efficacy over its shelf life. Stability testing evaluates the physical and chemical integrity of the formulation under various environmental conditions.

Stability Testing Protocol

Stability studies are typically conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[11]

  • Storage Conditions: Samples of the drug-loaded nanoparticle formulation are stored at different temperature and humidity conditions, including:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for analysis.

  • Parameters to be Monitored:

    • Physical Appearance: Visual inspection for any changes in color, phase separation, or aggregation.

    • Particle Size and PDI: Measured by dynamic light scattering (DLS) to detect any particle growth or aggregation.

    • Zeta Potential: To assess changes in surface charge, which can affect stability.

    • Drug Content and Encapsulation Efficiency: To determine if there is any drug degradation or leakage from the nanoparticles.

    • Crystalline Structure: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to monitor changes in the lipid matrix's crystallinity.

Conclusion

This compound and other monoacylglycerols are versatile excipients for the development of effective drug delivery systems. The choice of a specific monoacylglycerol should be guided by a thorough understanding of its physicochemical properties and how they align with the therapeutic goals. This compound and Glyceryl Monostearate, being saturated, tend to form more stable solid nanoparticles, which are well-suited for controlled drug release. Glyceryl Monooleate, with its unsaturated chain, is ideal for creating liquid crystalline phases with high drug-loading capacities. Medium-chain monoacylglycerols like 1-Monocaprylin may offer different solubility and release profiles that could be advantageous for certain drugs. Furthermore, the ability of these lipids to interact with cellular pathways, such as inhibiting efflux pumps, adds another layer of functionality that can be harnessed to improve drug efficacy. The experimental protocols and data presented in this guide provide a foundational framework for researchers to compare, select, and optimize monoacylglycerol-based formulations for their specific drug delivery challenges.

References

A Comparative Guide to Emulsifiers for Nanoparticle Stabilization: 1-Monopalmitin and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of emulsifier is a critical parameter in the formulation of stable and effective nanoparticle-based drug delivery systems. This guide provides a comparative analysis of 1-Monopalmitin against other commonly used emulsifiers—Polysorbate 80, Soy Lecithin, and Pluronic F68—for the stabilization of solid lipid nanoparticles (SLNs). The following sections present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in the selection of the most suitable emulsifier for your research needs.

Performance Comparison of Emulsifiers

The stability and physicochemical characteristics of nanoparticles are significantly influenced by the choice of emulsifier. Key performance indicators include particle size, polydispersity index (PDI), and zeta potential. A smaller particle size can enhance bioavailability, a low PDI indicates a homogenous population of nanoparticles, and a zeta potential of approximately ±30 mV is generally considered indicative of good colloidal stability.[1] The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (often used in the form of Glyceryl Monostearate - GMS) and other common emulsifiers.

Table 1: Performance of this compound (Glyceryl Monostearate) in Solid Lipid Nanoparticle (SLN) Stabilization

Lipid MatrixCo-Emulsifier/StabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Glyceryl MonostearateTween 40490 - 24100.02 - 0.65+2.8 to +8.8[2]
Glyceryl MonostearateSoy LecithinNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Performance of Polysorbate 80 in Solid Lipid Nanoparticle (SLN) Stabilization

Lipid MatrixCo-Emulsifier/StabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Tristearin-Not SpecifiedNot SpecifiedNot Specified[4]
Not SpecifiedSorbitan Oleate176.3 ± 2.780.268 ± 0.022-35.5 ± 0.36[5]
Glyceryl BehenateSoy Lecithin140.5 ± 1.020.218 ± 0.01+28.6 ± 8.71[6]

Table 3: Performance of Soy Lecithin in Solid Lipid Nanoparticle (SLN) Stabilization

Lipid MatrixCo-Emulsifier/StabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Glyceryl Monostearate-Not SpecifiedNot SpecifiedNot Specified[3]
Glyceryl BehenateTween 80140.5 ± 1.020.218 ± 0.01+28.6 ± 8.71[6]

Table 4: Performance of Pluronic F68 in Solid Lipid Nanoparticle (SLN) Stabilization

Lipid MatrixCo-Emulsifier/StabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Precirol® ATO 5Gelucire® 44/1475 - 95< 0.3Not Specified[1]
Poly(D,L-lactic-co-glycolic acid) (PLGA)-Not SpecifiedNot SpecifiedNot Specified[7]

Note: Direct comparison of data across different studies should be approached with caution due to variations in experimental conditions, including lipid matrix composition, drug loading, and preparation methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines common protocols for the preparation of solid lipid nanoparticles using the discussed emulsifiers.

Hot Homogenization Method for this compound (Glyceryl Monostearate) Stabilized SLNs

This method involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution.[4][8][9]

  • Preparation of Phases:

    • Lipid Phase: this compound (Glyceryl Monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

    • Aqueous Phase: The aqueous solution containing the emulsifier (e.g., a co-emulsifier like Tween 40) is heated to the same temperature as the lipid phase.

  • Pre-emulsification: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 700 rpm) to form a coarse oil-in-water emulsion.[2]

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication for a specific duration (e.g., 15 minutes with pulse on-off cycles) to reduce the particle size to the nanometer range.[2]

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Emulsification-Solvent Evaporation Method for Polysorbate 80 Stabilized Nanoparticles

This technique is suitable for encapsulating both hydrophilic and lipophilic drugs.[10][11][12][13]

  • Preparation of Phases:

    • Organic Phase: The lipid and the lipophilic drug are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).

    • Aqueous Phase: Polysorbate 80 is dissolved in an aqueous medium.

  • Emulsification: The organic phase is emulsified in the aqueous phase using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or continuous stirring. This leads to the precipitation of the lipid as nanoparticles.

  • Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Thin-Film Hydration Method for Soy Lecithin Stabilized Liposomes

This method is commonly used for the preparation of liposomes, a type of lipid nanoparticle.

  • Film Formation: Soy lecithin and the drug are dissolved in a suitable organic solvent in a round-bottom flask. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Cold Homogenization Method for Pluronic F68 Stabilized Nanoparticles

This method is particularly advantageous for thermosensitive drugs as it avoids high temperatures during the homogenization process.[14]

  • Preparation of Lipid Microparticles: The drug is incorporated into the molten lipid. This mixture is then rapidly cooled using liquid nitrogen or dry ice to form a solid lipid-drug matrix. This solid mass is then ground into microparticles.

  • Dispersion: The lipid microparticles are dispersed in a cold aqueous solution containing Pluronic F68.

  • Homogenization: The dispersion is subjected to high-pressure homogenization at or below room temperature. The high shear forces break down the microparticles into nanoparticles.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential biological interactions of these nanoparticles, the following diagrams have been generated using Graphviz.

Experimental Workflow for Nanoparticle Preparation

G cluster_hot Hot Homogenization cluster_cold Cold Homogenization a1 Melt Lipid & Drug a3 High Shear Mixing (Pre-emulsion) a1->a3 a2 Heat Aqueous Surfactant Solution a2->a3 a4 High Pressure Homogenization a3->a4 a5 Cooling & Solidification a4->a5 b1 Melt Lipid & Drug b2 Rapid Cooling & Grinding b1->b2 b3 Disperse in Cold Surfactant Solution b2->b3 b4 High Pressure Homogenization b3->b4

Workflow for Hot and Cold Homogenization.
Signaling Pathways Potentially Modulated by Lipid Nanoparticles

Lipid nanoparticles are known to interact with cells and can influence various signaling pathways, which is particularly relevant for drug delivery applications in cancer therapy. The PI3K/Akt and MAPK pathways are central to cell proliferation and survival and are often dysregulated in cancer.[15][16][17][18][19] The NF-κB pathway is a key regulator of inflammation and immune responses and can also be activated by lipid nanoparticles.[20][21][22][23]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 TLR Toll-like Receptor (TLR4) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Immune Response NFkB->Inflammation translocates to nucleus LNP Lipid Nanoparticle LNP->RTK activates LNP->TLR activates

Lipid nanoparticle interaction with key cellular signaling pathways.

Conclusion

The selection of an appropriate emulsifier is paramount for the successful formulation of stable and effective solid lipid nanoparticles. This compound (Glyceryl Monostearate) is a viable option, particularly due to its biocompatibility. However, Polysorbate 80, Soy Lecithin, and Pluronic F68 each offer distinct advantages and have been extensively studied, providing a wealth of formulation data. The optimal choice will ultimately depend on the specific drug candidate, the desired nanoparticle characteristics, and the intended application. This guide provides a foundational comparison to assist researchers in making an informed decision for their nanoparticle stabilization needs. Further empirical investigation is always recommended to determine the best-performing emulsifier for a specific formulation.

References

Validating the Inhibitory Effect of 1-Monopalmitin on P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Monopalmitin's performance as a P-glycoprotein (P-gp) inhibitor against other well-established alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their applications.

Unveiling this compound's Potential in Overcoming Multidrug Resistance

This compound, a monoacylglycerol, has emerged as a compound of interest for its potential to inhibit P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.[1] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][4] By inhibiting P-gp, compounds like this compound can potentially restore the sensitivity of resistant cancer cells to chemotherapy.

Studies have indicated that this compound can increase the intracellular accumulation of known P-gp substrates, such as Rhodamine-123 and Daunorubicin, in a dose-dependent manner in intestinal Caco-2 cells.[1] This suggests a direct or indirect inhibitory effect on P-gp's efflux function. Furthermore, this compound has been shown to induce apoptosis in lung cancer cells with an IC50 ranging from 50-58 μg/mL, while exhibiting low toxicity to normal cells.[1]

Comparative Analysis of P-glycoprotein Inhibitors

To provide a clear perspective on the potential of this compound, this section compares its activity with that of well-characterized P-gp inhibitors. While a specific IC50 value for the direct inhibition of P-gp by this compound is not yet established in the literature, its ability to enhance substrate accumulation is a key indicator of its inhibitory potential.

InhibitorChemical ClassIC50 for P-gp InhibitionKey Characteristics
This compound MonoacylglycerolNot yet determinedIncreases accumulation of P-gp substrates (Rhodamine-123, Daunorubicin); Induces apoptosis in cancer cells with low toxicity to normal cells.[1]
Verapamil Phenylalkylamine (First-generation)~2.5 - 10 µMA calcium channel blocker, one of the first identified P-gp inhibitors.[3][4][5][6]
Cyclosporin A Cyclic peptide (First-generation)~3.2 - 7.63 µMAn immunosuppressant with significant P-gp inhibitory activity.[7][8]
PSC 833 (Valspodar) Cyclosporin D analog (Second-generation)~0.29 - 5.7 µMA non-immunosuppressive and more potent and specific P-gp inhibitor compared to Cyclosporin A.[3][8][9][10]

Experimental Protocols for Validating P-gp Inhibition

Accurate and reproducible experimental design is crucial for validating the inhibitory effect of any compound on P-gp. Below are detailed methodologies for key assays.

Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo drug absorption and to study the involvement of transporters like P-gp.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[11][12][13]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[13]

  • Transport Study:

    • The test compound (e.g., this compound) and a known P-gp substrate (e.g., Digoxin) are added to the apical (A) or basolateral (B) side of the monolayer.

    • The transport of the substrate is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

    • Samples are collected from the receiver compartment at specific time points and the concentration of the substrate is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A B-to-A/A-to-B efflux ratio significantly greater than 2 suggests the involvement of an efflux transporter like P-gp. A reduction in this efflux ratio in the presence of the test compound indicates P-gp inhibition.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.

  • Cell Seeding: P-gp overexpressing cells (e.g., MCF7/ADR) and the parental non-resistant cell line (e.g., MCF7) are seeded in 96-well plates.

  • Assay Procedure:

    • Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a positive control (e.g., Verapamil).

    • Rhodamine 123 is added to the cells and incubated for a specific period (e.g., 30-60 minutes) to allow for cellular uptake.[6][14]

    • The cells are then washed with a cold buffer to stop the uptake and efflux.

    • The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the control (untreated cells) indicates inhibition of P-gp-mediated efflux.[6]

Daunorubicin Accumulation Assay

Daunorubicin is a chemotherapeutic agent and a fluorescent P-gp substrate. This assay is similar to the Rhodamine 123 efflux assay.

  • Cell Seeding: P-gp overexpressing and parental cells are seeded in appropriate culture vessels.

  • Assay Procedure:

    • Cells are treated with the test inhibitor (e.g., this compound) at various concentrations.

    • Daunorubicin is added and the cells are incubated to allow for its accumulation.

    • After incubation, cells are washed to remove extracellular Daunorubicin.

    • The intracellular fluorescence of Daunorubicin is quantified using a fluorescence microscope, plate reader, or flow cytometry.

  • Data Analysis: An enhanced intracellular accumulation of Daunorubicin in the presence of the test compound signifies P-gp inhibition.

Visualizing the Mechanisms and Workflows

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

P_gp_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed P-gp overexpressing cells and parental cells Compound_Prep Prepare test inhibitor (this compound) and positive control (e.g., Verapamil) Pre_incubation Pre-incubate cells with inhibitors Compound_Prep->Pre_incubation Substrate_Addition Add fluorescent P-gp substrate (e.g., Rhodamine 123 or Daunorubicin) Pre_incubation->Substrate_Addition Incubation Incubate for substrate accumulation Substrate_Addition->Incubation Washing Wash cells to remove extracellular substrate Incubation->Washing Measurement Measure intracellular fluorescence (Plate Reader / Flow Cytometer) Washing->Measurement Data_Analysis Analyze data to determine the extent of P-gp inhibition Measurement->Data_Analysis

P-gp Inhibition Assay Workflow

P_gp_Mechanism_of_Action cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug Drug_in->Pgp Enters Cell Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibition

Mechanism of P-gp Mediated Efflux and Inhibition

References

cross-validation of different analytical methods for 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantification and characterization of 1-Monopalmitin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the experimental protocols, presents comparative performance data, and discusses the advantages and limitations of each method.

Introduction to this compound and its Analysis

This compound, a monoacylglycerol consisting of glycerol and palmitic acid, is an important intermediate in lipid metabolism and is utilized as an emulsifier in the food, pharmaceutical, and cosmetic industries. Accurate and precise quantification of this compound is essential for understanding its physiological roles, ensuring product quality, and in the formulation of lipid-based drug delivery systems. The analytical challenges in its determination often lie in its separation from other lipid species and its lack of a strong UV chromophore.

Comparative Performance of Analytical Methods

The performance of HPLC, GC-MS, and qNMR for the analysis of this compound is summarized in the tables below. The data presented is a compilation from various studies on this compound and structurally similar monoacylglycerols.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

ParameterHPLC-ELSDGC-MS (after derivatization)Quantitative ¹H-NMR
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L~10 µM
Limit of Quantification (LOQ) 0.6 - 30 µg/mL20 - 50 ng/L~30 µM
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 15%< 5%

Table 2: Advantages and Disadvantages of Analytical Methods for this compound

MethodAdvantagesDisadvantages
HPLC-ELSD - Good for non-volatile compounds- No derivatization required- Relatively low cost- Lower sensitivity compared to MS- Non-linear detector response may require curve fitting
GC-MS - High sensitivity and selectivity- Provides structural information- Established and robust method- Requires derivatization for volatility- High temperatures can degrade sample- Potential for matrix effects[1]
Quantitative ¹H-NMR - Non-destructive- No derivatization required- Provides structural and quantitative data simultaneously- High precision and accuracy- Lower sensitivity than MS-based methods- Higher instrumentation cost- Potential for signal overlap in complex mixtures

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile compounds like this compound without the need for derivatization.

Sample Preparation:

  • Dissolve a known weight of the sample in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of water and acetonitrile/methanol can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

ELSD Conditions:

  • Nebulizer Temperature: 30-50 °C.

  • Evaporator Temperature: 50-70 °C.

  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

Quantification: Quantification is typically performed using an external standard calibration curve. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit of the calibration curve is often necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, but requires a derivatization step to increase its volatility.

Sample Preparation and Derivatization (Silylation):

  • Accurately weigh the sample into a reaction vial.

  • Add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).[2]

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.[2]

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of 300-320 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Quantification: Quantification is performed using an internal standard calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Quantitative ¹H-NMR Spectroscopy

qNMR is a powerful technique for the direct quantification of this compound in solution without the need for derivatization or separation.

Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Acquisition Time: Long enough to ensure high digital resolution.

Quantification: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * Purity_IS

Where:

  • C_analyte = Concentration of the analyte

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the internal standard

  • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_quant Quantification Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition & Processing ELSD->Data Calibration External Standard Calibration Data->Calibration Result Result Calculation Calibration->Result

HPLC-ELSD Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Weighing & Internal Standard Addition Drying Drying under Nitrogen Sample->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Heating Heating (60-80°C) Derivatization->Heating GC GC Separation (Capillary Column) Heating->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Acquisition & Processing MS->Data Calibration Internal Standard Calibration Data->Calibration Result Result Calculation Calibration->Result

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR ¹H-NMR Spectrum Acquisition Transfer->NMR Processing Data Processing (Phasing, Baseline Correction, Integration) NMR->Processing Calculation Direct Calculation (using integral values) Processing->Calculation Result Final Concentration Calculation->Result

Quantitative ¹H-NMR Experimental Workflow

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-ELSD is a practical choice for routine quality control when high sensitivity is not paramount and a non-destructive, derivatization-free method is preferred.

  • GC-MS is the method of choice for trace-level quantification and when structural confirmation is required, despite the need for derivatization.

  • Quantitative ¹H-NMR offers a powerful, non-destructive, and highly precise method for the absolute quantification of this compound in pure samples or simple mixtures, serving as an excellent reference method.

Researchers and drug development professionals should consider the trade-offs between sensitivity, specificity, sample throughput, cost, and the need for structural information when selecting the most appropriate analytical technique for their specific application.

References

A Comparative Guide to Lipid-Based Drug Delivery: Evaluating 1-Monopalmitin Liposomes Against Other Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical determinant of a therapeutic's success. Lipid-based carriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have emerged as leading candidates for enhancing the delivery of a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of a potential 1-Monopalmitin-based carrier against these established platforms, supported by experimental data and detailed methodologies.

Comparison of Key Performance Metrics

The efficacy of a lipid-based carrier is evaluated based on several key parameters that influence its ability to successfully transport a drug to its target. The following tables summarize the quantitative data for conventional liposomes, SLNs, and NLCs, providing a benchmark for evaluating novel formulations.

Parameter Conventional Liposomes (e.g., Phosphatidylcholine-based) Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs) Hypothetical this compound Based Carrier (Inferred)
Drug Loading Capacity Low to moderate; dependent on drug lipophilicity and encapsulation method.Limited due to the crystalline structure of the solid lipid.[1]Higher than SLNs due to the imperfect lipid matrix created by the blend of solid and liquid lipids.[2][3]Potentially moderate, likely higher than conventional liposomes for lipophilic drugs due to its solid lipid nature.
Encapsulation Efficiency (%) Highly variable (can be >90% with active loading, but often lower with passive methods).[4]Generally high, especially for lipophilic drugs.Typically higher than SLNs, as the liquid lipid component accommodates more drug molecules.[3]Expected to be high for lipophilic drugs, given its solid lipid matrix.
Particle Size (nm) 50 - 1000.[5]50 - 1000.[1]50 - 1000.[4]Likely in the range of 100-500 nm, similar to other solid lipid nanoparticles.
Zeta Potential (mV) Can be tailored from negative to positive by selecting appropriate lipids.Typically negative due to the presence of fatty acids.Similar to SLNs, generally in the negative range.Expected to be slightly negative to neutral.
In Vitro Drug Release Biphasic release is common: initial burst release followed by sustained release.Often shows a more sustained release profile compared to liposomes, but can exhibit burst release.[6]Release can be modulated by altering the solid-to-liquid lipid ratio, often providing a more controlled and sustained release than SLNs.[4]Likely to exhibit a sustained release profile due to the solid matrix.
In Vivo Bioavailability Can significantly enhance the bioavailability of poorly soluble drugs.[4]Generally improves oral bioavailability of lipophilic drugs by promoting lymphatic transport.[7]Often shows enhanced bioavailability compared to SLNs due to higher drug loading and stability.[8]Expected to enhance the oral bioavailability of lipophilic drugs.
Stability Can be prone to physical and chemical instability (e.g., fusion, aggregation, hydrolysis).Good physical stability due to the solid lipid core, but can undergo polymorphic transitions leading to drug expulsion.Improved stability over SLNs as the lipid blend reduces the tendency for crystallization and drug expulsion.[2]Potentially good physical stability.

Experimental Protocols

Accurate and reproducible data are the foundation of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of lipid-based carriers.

Preparation of Lipid-Based Nanoparticles

1. Thin-Film Hydration (for Liposomes):

  • Procedure: The lipid components (e.g., phosphatidylcholine and cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous buffer (which may contain the hydrophilic drug) by gentle rotation above the lipid transition temperature. The resulting multilamellar vesicles are then typically downsized by extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific diameter.

2. High-Pressure Homogenization (for SLNs and NLCs):

  • Procedure: The lipid phase (solid lipid for SLNs; solid and liquid lipid for NLCs) containing the lipophilic drug is melted. This molten lipid phase is then dispersed in a hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion. This pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a temperature above the melting point of the lipid. The resulting hot nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid nanoparticles.[9]

Characterization of Lipid-Based Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques.

  • Protocol: The nanoparticle suspension is diluted with deionized water to an appropriate concentration. The particle size distribution (Z-average diameter and Polydispersity Index, PDI) is measured by DLS, which analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The zeta potential, an indicator of surface charge and colloidal stability, is determined by measuring the electrophoretic mobility of the particles in an applied electric field using ELS.[9]

2. Encapsulation Efficiency and Drug Loading Capacity:

  • Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.

  • Protocol: The nanoparticle formulation is subjected to ultracentrifugation or dialysis to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The amount of free drug in the supernatant or dialysate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency (EE%) and drug loading capacity (LC%) are calculated using the following formulas:

    • EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • LC% = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag diffusion technique.

  • Protocol: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the collected samples is then analyzed by a suitable method like HPLC or UV-Vis spectrophotometry. The cumulative percentage of drug release is plotted against time.

Visualizing Structures and Workflows

To better understand the concepts discussed, the following diagrams illustrate the structures of the different lipid-based carriers and a typical experimental workflow.

G cluster_liposome Conventional Liposome cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) Aqueous Core Aqueous Core Phospholipid Bilayer Phospholipid Bilayer Aqueous Core->Phospholipid Bilayer Encapsulates hydrophilic drug Hydrophobic Drug Phospholipid Bilayer->Hydrophobic Drug Entraps in bilayer Solid Lipid Matrix Solid Lipid Matrix Drug Solid Lipid Matrix->Drug Drug dispersed in solid matrix Lipid Matrix Solid & Liquid Lipid Matrix Liquid Lipid Droplets Lipid Matrix->Liquid Lipid Droplets Imperfect matrix Drug_NLC Lipid Matrix->Drug_NLC Higher drug accommodation

Figure 1: Structural comparison of lipid-based drug carriers.

G Start Start Formulation Formulation (e.g., Thin-film hydration or High-pressure homogenization) Start->Formulation Characterization Physicochemical Characterization - Particle Size (DLS) - Zeta Potential (ELS) - Encapsulation Efficiency Formulation->Characterization InVitro In Vitro Studies - Drug Release - Cell Viability Characterization->InVitro InVivo In Vivo Studies - Pharmacokinetics - Biodistribution - Efficacy InVitro->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis End End DataAnalysis->End

Figure 2: General experimental workflow for nanoparticle evaluation.

The Potential of this compound in Lipid-Based Carriers

This compound is a glyceride of palmitic acid, a saturated fatty acid. Its solid nature at physiological temperatures makes it a candidate for forming the core of SLNs and NLCs. Monoglycerides, in general, are recognized as important components in lipid-based formulations and can act as stabilizers and penetration enhancers.[10]

The inclusion of this compound in a lipid nanoparticle formulation could offer several potential advantages:

  • Enhanced Stability: As a solid lipid, it could contribute to a more stable nanoparticle structure, potentially reducing drug leakage compared to conventional liposomes.

  • Improved Drug Loading: For lipophilic drugs, the solid lipid matrix provided by this compound could offer a higher loading capacity.

  • Sustained Release: The solid matrix would likely lead to a more controlled and sustained release of the encapsulated drug.

  • Biocompatibility: this compound is generally recognized as safe (GRAS), suggesting good biocompatibility.

However, a potential limitation could be a lower drug loading capacity compared to NLCs if used as the sole solid lipid in an SLN, due to the formation of a more perfect crystalline structure. Blending this compound with a liquid lipid to form an NLC could mitigate this issue.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 1-Monopalmitin, tailored for researchers, scientists, and drug development professionals. The primary principle for handling laboratory waste is to formulate a disposal plan before any procedure begins.[1] This ensures safety and compliance with federal, state, and local regulations.[1][2]

Hazard Assessment and Safety Precautions

While some assessments classify this compound as not hazardous, its toxicological properties have not been fully investigated.[2][3] Therefore, it is prudent to handle it with caution, limiting exposure and employing appropriate personal protective equipment (PPE).[2]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Prevents direct contact with eyes.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use and disposed of after contamination.[2][4]
Skin and Body Protective clothing, lab coat, closed-toe shoes.Minimizes the risk of skin contact.[2]
Respiratory Use only in a chemical fume hood or well-ventilated area.Avoids inhalation of dust or vapor.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.

Step 1: Waste Characterization and Segregation

  • Pure this compound: If the waste is pure, uncontaminated this compound, it should be collected in a dedicated waste container.

  • Contaminated this compound: If mixed with other substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste. This waste must be segregated based on its hazard class (e.g., flammable, corrosive).[5] Never mix incompatible wastes in the same container.[1][5]

Step 2: Waste Containment

  • Collect solid this compound waste by scooping or sweeping it into a compatible, sealable container.[2]

  • Ensure the container is made of a material that does not react with the waste and has a secure screw cap.[5]

  • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." If it's a mixture, list all constituents.[6]

  • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

  • The SAA must be at or near the point of waste generation and should be inspected weekly for any leaks.[5][6]

  • Ensure containers of incompatible materials are stored separately.[1]

Step 4: Final Disposal

  • Do Not Dispose in Trash or Drain: Given that the health hazards are not fully known, this compound should not be disposed of in the regular trash or down the sanitary sewer.[2][7] Hazardous chemicals must never be poured down the drain.[6]

  • Institutional Waste Collection: Arrange for pickup through your institution’s Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[6][8] Adhere to all federal, state, and local regulations for disposal.[2]

Step 5: Empty Container Disposal

  • A container that held this compound is considered "empty" only after all waste has been removed by standard practice.[1]

  • If the chemical is deemed acutely hazardous by your institution, the container must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous trash.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated sub1 Is the waste mixed with other chemicals? start->sub1 sub2 Is the mixture hazardous (flammable, corrosive, toxic, etc.)? sub1->sub2 Yes (Mixture) proc1 Collect in a dedicated, labeled container for 'this compound Waste' sub1->proc1 No (Pure) sub2->proc1 No proc2 Segregate and collect in a compatible, labeled hazardous waste container sub2->proc2 Yes proc3 Store waste container in designated Satellite Accumulation Area (SAA) proc1->proc3 proc2->proc3 end Arrange for pickup by Institutional EH&S / Hazardous Waste Service proc3->end

References

Personal protective equipment for handling 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Monopalmitin. It offers procedural guidance for safe operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling.

Hazard Identification and First Aid

While one assessment suggests this compound is not classified as hazardous, its health and toxicological properties have not been fully investigated[1][2]. Therefore, it is crucial to exercise caution and limit exposure[1]. Avoid prolonged exposure and do not breathe in vapor[1].

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
Skin Contact Wash the affected area with plenty of running water and non-abrasive soap. A cool water rinse may be used. Cover the area with an emollient and seek medical attention.[1] Contaminated clothing should be washed before reuse[1].
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping the eyelids open.[1] Contact lenses, if present, should be removed[1]. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to minimize the risk of exposure. The selection of specific PPE should be based on the concentration and amount of this compound being used[1].

Body PartPPE Recommendation
Respiratory Use respirators approved by government standards like NIOSH (US) or CEN (EU).[1]
Hands Wear chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
Eyes Wear protective safety goggles that are approved under appropriate government standards.[1]
Skin and Body Wear protective clothing and chemical-resistant boots.[1]

Operational Plan for Handling this compound

Adherence to standard laboratory safety practices is essential.

Preparation:

  • Ensure a safety shower and eye bath are readily accessible.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood with mechanical exhaust.[1]

  • Keep the container of this compound tightly closed when not in use and store it in a cool, dry, well-ventilated place.[1]

Handling:

  • Avoid getting the substance in your eyes, on your skin, or on your clothing.[1]

  • Do not breathe in dust or vapor.[1]

  • Use mechanical pipetting devices; never pipette by mouth.[3]

  • Handle the substance carefully to minimize the creation of splashes or aerosols.[3]

Spill Response Procedure

In the event of a spill, follow these steps:

  • Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]

  • For solid material, scoop it up. For liquid material, absorb it. Place the contained material into an appropriate container for disposal.[1]

  • Ventilate the area of the spill.[1]

  • Wash the affected spill area after the material has been completely picked up.[1]

  • If skin contact occurs, wash the skin immediately with plenty of water.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations[1]. While the product may not be classified as hazardous waste, it is recommended to consult with your institution's environmental health and safety department for specific guidance[2]. Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws[1].

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C19H38O4[4]
Molecular Weight 330.5 g/mol [4]
Appearance White powder[4]
Purity >99%[5]
Storage Freezer[5]

Below is a workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response prep1 Don PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Verify accessibility of Safety Shower & Eyewash prep2->prep3 handling1 Weigh/measure This compound prep3->handling1 handling2 Perform Experiment handling1->handling2 spill1 Evacuate and secure area handling1->spill1 If Spill Occurs cleanup1 Decontaminate work surfaces handling2->cleanup1 handling2->spill1 If Spill Occurs cleanup2 Dispose of waste (Follow institutional guidelines) cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4 spill2 Don appropriate PPE for spill cleanup spill1->spill2 spill3 Contain and absorb/scoop up spill spill2->spill3 spill4 Place in sealed container for disposal spill3->spill4 spill5 Decontaminate spill area spill4->spill5

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Monopalmitin
Reactant of Route 2
Reactant of Route 2
1-Monopalmitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.